5-Bromopyrazine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJHCKULJAIWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596178 | |
| Record name | 5-Bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876161-05-6 | |
| Record name | 5-Bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Bromopyrazine-2-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document presents a combination of computed data and detailed, standardized experimental protocols for the determination of key physical characteristics. This approach provides researchers with both theoretical values and the practical methodologies required to ascertain empirical data in a laboratory setting.
Core Physical Properties
Summary of Physical Data
The following table summarizes the available computed physical data for this compound. It is critical to note that these are theoretical values and should be confirmed by experimental analysis for rigorous applications.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₂ | PubChem[1] |
| Molecular Weight | 202.99 g/mol | PubChem[1] |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C5H3BrN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | PubChem[1] |
| InChIKey | NPJHCKULJAIWGV-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=C(N=CC(=N1)Br)C(=O)O | PubChem[1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies for determining the primary physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Methodology: Capillary Method
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.
Workflow for Melting Point Determination
Boiling Point Determination
As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.
Methodology: Distillation under Reduced Pressure
-
Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.
-
Sample Introduction: The sample is placed in the round-bottom flask with boiling chips or a magnetic stirrer.
-
Pressure Reduction: The pressure inside the apparatus is slowly reduced to the desired level using the vacuum pump.
-
Heating: The sample is heated gently.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Aqueous Solubility Determination
Solubility data is vital for applications in drug development and biological assays.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Analysis: A filtered aliquot of the supernatant (the saturated solution) is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
References
5-Bromopyrazine-2-carboxylic acid chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromopyrazine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and IUPAC Name
This compound is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a carboxylic acid group.
Chemical Structure:
IUPAC Name: this compound.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₂ | PubChem[1] |
| Molecular Weight | 202.99 g/mol | PubChem[1] |
| CAS Number | 876161-05-6 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 201.93779 g/mol | PubChem[1] |
| Monoisotopic Mass | 201.93779 g/mol | PubChem[1] |
| Topological Polar Surface Area | 63.1 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Experimental Protocols
The synthesis of this compound can be achieved through the oxidation of 5-bromo-2-methylpyrazine. The following protocol is adapted from a similar synthesis of a pyridine analog and is expected to yield the desired product.[2]
Synthesis of this compound from 5-bromo-2-methylpyrazine
Materials:
-
5-bromo-2-methylpyrazine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl), 6 mol/L
-
Ethanol
Equipment:
-
250 mL three-necked flask
-
Thermometer
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyrazine (0.1 mol) and 100 mL of water.
-
Heating: Heat the mixture to 80°C with stirring.
-
Addition of Oxidant: Slowly add potassium permanganate (0.2-0.3 mol) in batches to the reaction mixture. Maintain the reaction temperature at 85-90°C.
-
Reaction Time: Continue the reaction at 90°C for 60-100 minutes.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove manganese dioxide.
-
Acidification: Adjust the pH of the filtrate to 3-4 with 6 mol/L hydrochloric acid.
-
Crystallization: Cool the acidified solution to room temperature to induce crystallization of the product.
-
Purification: Collect the crude product by filtration and recrystallize from ethanol to obtain pure this compound.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Key transformation in the synthesis of this compound.
References
An In-depth Technical Guide to 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 876161-05-6
This technical guide provides a comprehensive overview of 5-Bromopyrazine-2-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. This document consolidates its physicochemical properties, synthetic applications, and potential biological relevance for researchers and professionals in drug development.
Physicochemical Properties
This compound is a halogenated heterocyclic compound. Its structure, featuring a pyrazine ring substituted with a bromine atom and a carboxylic acid group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 876161-05-6 | [1][2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |
| Molecular Weight | 202.99 g/mol | [2][3] |
| IUPAC Name | This compound | [1][3] |
| Appearance | Solid | [1] |
| Boiling Point | 340.997 °C at 760 mmHg | [4] |
| Density | 1.941 g/cm³ | [4] |
| Flash Point | 160.03 °C | [4] |
| Refractive Index | 1.627 | [4] |
| InChI Key | NPJHCKULJAIWGV-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=C(N=CC(=N1)Br)C(=O)O | [3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis and Reactivity
While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structure suggests that its synthesis would likely involve the bromination of a pyrazine-2-carboxylic acid precursor or the oxidation of a 5-bromo-2-methylpyrazine.
The reactivity of this compound is characterized by the two functional groups present on the pyrazine ring:
-
The Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification, reduction to an alcohol, or conversion to an amide. Amide formation is a particularly important reaction in medicinal chemistry for creating diverse libraries of compounds for biological screening.
-
The Bromine Atom: The bromine atom at the 5-position is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and esters. This enables the introduction of various aryl, heteroaryl, or alkyl substituents at this position.
Applications in Drug Discovery and Organic Synthesis
The pyrazine ring is a well-established pharmacophore found in numerous biologically active molecules. Pyrazine derivatives have shown a wide range of activities, including antibacterial, antifungal, and anticancer properties. The dual functionality of this compound makes it an attractive starting material for the synthesis of novel drug candidates.
Logical Workflow for the Utilization of this compound in Drug Discovery:
Caption: Utilization workflow in drug discovery.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound, based on established methods for similar heterocyclic compounds. Researchers should note that these are representative procedures and may require optimization for specific substrates and scales.
a) General Protocol for Amide Bond Formation
This protocol describes the coupling of this compound with a generic primary or secondary amine using a standard coupling agent like HATU.
Workflow for Amide Bond Formation:
Caption: Workflow for amide coupling.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
b) General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura coupling.
Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield the 5-aryl-pyrazine-2-carboxylic acid.
Potential Role in Signaling Pathways
While no specific signaling pathways have been directly associated with this compound in the available literature, its derivatives are of interest as potential modulators of various biological targets due to the established importance of the pyrazine scaffold in medicinal chemistry. For instance, many heterocyclic compounds function as kinase inhibitors by competing with ATP for binding to the enzyme's active site.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, a common mechanism of action for small molecule drugs in oncology.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This diagram depicts a simplified signal transduction pathway where a growth factor activates a receptor tyrosine kinase, leading to the activation of a downstream kinase. This kinase, in turn, activates a transcription factor, resulting in gene expression that promotes cell proliferation and survival. A hypothetical inhibitor derived from this compound could potentially bind to the ATP-binding site of the downstream kinase, thus blocking the signaling cascade.
Safety Information
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Synthesis of 5-Bromopyrazine-2-carboxylic Acid Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyrazine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. The strategic placement of the bromine atom and the carboxylic acid group on the pyrazine ring allows for diverse chemical modifications, making it an essential component in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the starting materials, experimental protocols, and comparative data to assist researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main strategies, each commencing from a different commercially available or readily accessible starting material:
-
Oxidation of 2-Methyl-5-bromopyrazine: This approach involves the conversion of a methyl group at the 2-position of the pyrazine ring into a carboxylic acid using a strong oxidizing agent.
-
Carboxylation of 2,5-Dibromopyrazine: This strategy relies on the selective functionalization of one of the two bromine atoms, typically through a metal-halogen exchange followed by reaction with an electrophilic carbon dioxide source.
-
Hydrolysis of a Carboxylic Acid Precursor: This method involves the conversion of a derivative, such as a nitrile or an ester, at the 2-position of the 5-bromopyrazine ring into the final carboxylic acid.
The following sections provide a detailed examination of each of these synthetic pathways, including experimental procedures and relevant quantitative data.
Data Presentation: Comparison of Synthetic Routes
The selection of a synthetic route often depends on factors such as starting material availability, scalability, and overall yield. The table below summarizes the key quantitative data associated with each of the primary synthetic strategies.
| Starting Material | Synthetic Route | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 2-Methyl-5-bromopyrazine | Oxidation | Potassium permanganate (KMnO₄), Pyridine, Water | 20-50% | Readily available starting material. | Moderate yields, potential for over-oxidation. |
| 2,5-Dibromopyrazine | Carboxylation via Lithiation | n-Butyllithium (n-BuLi), Dry Ice (CO₂) | 40-60% | Direct introduction of the carboxyl group. | Requires anhydrous conditions and low temperatures. |
| 5-Bromopyrazine-2-carbonitrile | Hydrolysis | Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄) | 70-90% | High-yielding final step. | Requires synthesis of the nitrile precursor. |
| Methyl 5-bromopyrazine-2-carboxylate | Hydrolysis | Lithium hydroxide (LiOH), Water | >90% | Very high yield and clean reaction. | Requires synthesis of the ester precursor. |
Experimental Protocols
Oxidation of 2-Methyl-5-bromopyrazine
This protocol is adapted from analogous permanganate oxidations of methyl-substituted aromatic heterocycles.
Reaction Scheme:
Caption: Oxidation of 2-Methyl-5-bromopyrazine.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-5-bromopyrazine (1.0 eq) in a mixture of pyridine and water (e.g., 1:2 v/v).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue heating the mixture for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Carboxylation of 2,5-Dibromopyrazine via Lithiation
This protocol is based on standard procedures for the monolithiation and carboxylation of dihaloaromatic compounds.
Reaction Scheme:
Caption: Carboxylation of 2,5-Dibromopyrazine.
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyrazine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.0-1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush an excess of dry ice and quickly add it to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Hydrolysis of 5-Bromopyrazine-2-carbonitrile
This is a two-step process involving the synthesis of the nitrile followed by its hydrolysis.
3.1 Synthesis of 5-Bromopyrazine-2-carbonitrile
This protocol is based on the Sandmeyer reaction of an aminopyrazine precursor.
Reaction Scheme:
Caption: Synthesis of 5-Bromopyrazine-2-carbonitrile.
Procedure:
-
In a round-bottom flask, dissolve copper(II) bromide (CuBr₂, 1.2 eq) and tert-butyl nitrite (t-BuONO, 1.5 eq) in acetonitrile.
-
To this stirred solution, add a solution of 5-aminopyrazine-2-carbonitrile (1.0 eq) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 1 hour.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1N aqueous hydrochloric acid and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 5-bromopyrazine-2-carbonitrile.
3.2 Hydrolysis of 5-Bromopyrazine-2-carbonitrile
Reaction Scheme:
Caption: Hydrolysis of 5-Bromopyrazine-2-carbonitrile.
Procedure:
-
In a round-bottom flask, suspend 5-bromopyrazine-2-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated sulfuric acid to a pH of 2-3.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Logical Workflow for Synthesis Route Selection
The choice of the most appropriate synthetic route depends on several factors, including the availability of starting materials, required scale, and the technical capabilities of the laboratory. The following diagram illustrates a logical workflow for selecting a synthetic pathway.
Caption: Decision workflow for synthesis route selection.
Conclusion
This technical guide has detailed the primary synthetic methodologies for the preparation of this compound, a critical intermediate in pharmaceutical research and development. By providing a comparative analysis of different synthetic routes, along with detailed experimental protocols and a logical workflow for route selection, this document aims to equip researchers with the necessary information to efficiently and effectively synthesize this valuable compound. The choice of the optimal synthetic pathway will ultimately be guided by the specific constraints and objectives of the research project.
Navigating the Solubility of 5-Bromopyrazine-2-carboxylic Acid: A Technical Guide for Researchers
An In-depth exploration of the solubility characteristics and determination methodologies for a key synthetic intermediate.
Qualitative Solubility Profile
While specific quantitative solubility data for 5-Bromopyrazine-2-carboxylic acid is scarce, a qualitative understanding can be gleaned from various sources. The compound, a white to off-white crystalline powder, generally exhibits limited solubility in water and better solubility in polar organic solvents. This behavior is consistent with the presence of both a polar carboxylic acid group and a less polar bromopyrazine ring. For context, related brominated pyridine carboxylic acids show similar trends. For instance, 5-Bromopyridine-2-carboxylic acid is reported to be soluble in methanol.[1] Another analog, 4-Bromopyridine-2-carboxylic acid, is sparingly soluble in dimethyl sulfoxide (DMSO), methanol, and water.[2]
The following table summarizes the available qualitative solubility information for this compound and its analogs.
| Solvent | This compound | 5-Bromopyridine-2-carboxylic acid | 4-Bromopyridine-2-carboxylic acid |
| Water | Slightly soluble | Slightly soluble | Sparingly soluble[2] |
| Methanol | - | Soluble[1] | Sparingly soluble[2] |
| Ethanol | - | Soluble | - |
| Dimethyl sulfoxide (DMSO) | - | - | Sparingly soluble[2] |
| Dimethylformamide (DMF) | Good solubility | - | - |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in various organic solvents, standardized experimental procedures are necessary. The following protocols describe two common and reliable methods: the gravimetric method and the UV-Vis spectroscopic method.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known mass or volume of solvent at a specific temperature.[3][4]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent by mass determination.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or rotary evaporator
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial or flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container to remove any undissolved particles.[5]
-
Solvent Evaporation: Weigh the container with the filtered saturated solution. Carefully evaporate the solvent. This can be achieved by placing the container in an oven at a temperature below the decomposition point of the acid or by using a rotary evaporator.[4]
-
Mass Determination: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in terms of g/L or mol/L using the mass of the dissolved solid and the initial volume of the solvent.
UV-Vis Spectroscopic Method
This method relies on the absorbance of the compound at a specific wavelength and is particularly useful for compounds with a strong chromophore.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent using UV-Vis spectroscopy.
Materials:
-
This compound
-
Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Materials for equilibration and filtration as described in the gravimetric method.
Procedure:
-
Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range.
-
Preparation of Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).
-
Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.
Workflow for Solubility Assessment
The determination of solubility is a critical step in early-stage drug development and process chemistry.[6] A systematic workflow ensures that reliable and relevant data is generated.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively published, this guide provides a framework for its determination. By employing standardized protocols such as the gravimetric and spectroscopic methods, researchers can generate the necessary data to support process development, formulation, and other research activities. A systematic approach to solubility testing is crucial for advancing the application of this important synthetic intermediate in the pharmaceutical and agrochemical industries.[7][8]
References
Spectroscopic Data for 5-Bromopyrazine-2-carboxylic Acid: Data Not Publicly Available
A comprehensive search for publicly available, experimental spectroscopic data (NMR, IR, and MS) for 5-Bromopyrazine-2-carboxylic acid did not yield specific quantitative results necessary for the creation of an in-depth technical guide. While general chemical information, such as its molecular formula (C₅H₃BrN₂O₂) and molecular weight (approximately 202.99 g/mol ), is readily accessible, detailed experimental spectra and associated protocols are not presently available in the public domain through standard scientific databases and literature searches.
The generation of a detailed technical guide, as requested, requires specific data points for ¹H NMR and ¹³C NMR (chemical shifts, coupling constants), Infrared (IR) spectroscopy (absorption frequencies), and Mass Spectrometry (MS) (mass-to-charge ratios of fragments). Without access to this experimental data, a quantitative analysis and the creation of detailed data tables and experimental protocols for this specific compound is not possible.
For researchers, scientists, and drug development professionals seeking this information, it is recommended to either perform the spectroscopic analysis in-house if a sample of this compound is available or to consult commercial suppliers who may provide such data upon request with a purchase.
While specific data is unavailable, a general prediction of the expected spectroscopic features can be made based on the known functional groups of the molecule (a pyrazine ring, a bromine atom, and a carboxylic acid).
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would likely show two signals in the aromatic region corresponding to the two protons on the pyrazine ring. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.
-
¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms in the molecule. The carbon of the carboxylic acid group would be the most downfield signal. The carbons attached to the nitrogen and bromine atoms would also show characteristic chemical shifts.
-
IR Spectroscopy: The spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be expected around 1700 cm⁻¹. C-N and C-Br stretching vibrations would also be present at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) would be expected. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyrazine ring.
Below is a generalized workflow for spectroscopic analysis, which would be applicable for the characterization of this compound once the data is obtained.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
5-Bromopyrazine-2-carboxylic Acid: A Pivotal Fragment for the Discovery of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of novel lead compounds through the screening of low molecular weight fragments. Within the vast landscape of chemical scaffolds utilized in FBDD, 5-Bromopyrazine-2-carboxylic acid has garnered significant attention as a versatile and promising starting point for the development of potent and selective inhibitors against a range of biological targets, most notably in the realm of kinase inhibition. This technical guide provides a comprehensive overview of this compound as a fragment, detailing its physicochemical properties, synthesis, application in drug discovery with a focus on IRAK4 inhibitors, relevant experimental protocols, and structure-activity relationships.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a fragment is crucial for its successful application in FBDD. This compound possesses a favorable profile for fragment-based screening, characterized by its relatively low molecular weight and balanced lipophilicity. These properties generally translate to good aqueous solubility and a higher probability of forming efficient binding interactions with target proteins.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrN₂O₂ | [1] |
| Molecular Weight | 202.99 g/mol | [1] |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 63.1 Ų | [1] |
| CAS Number | 876161-05-6 | [1] |
| Appearance | White to light yellow powder | |
| Solubility | Slightly soluble in water | [2] |
Synthesis of this compound and Its Derivatives
The synthetic accessibility of a fragment and its derivatives is a key consideration in FBDD, as it dictates the feasibility of subsequent hit-to-lead optimization. This compound serves as a versatile building block, with the bromine atom and the carboxylic acid group providing orthogonal handles for chemical modification.
The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[3] The carboxylic acid at the 2-position can be readily converted to amides, esters, and other functional groups through standard coupling chemistries. This dual reactivity enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
A general workflow for the elaboration of the this compound fragment is depicted below.
Application in Drug Discovery: Targeting IRAK4
A significant application of the this compound fragment is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5][6] IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[1][2][7] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.[1][4]
The pyrazine core of the fragment can mimic the hinge-binding region of ATP in the kinase active site. The substituents introduced at the 5- and 2-positions can then be optimized to achieve high potency and selectivity for IRAK4.
The IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of a complex called the Myddosome.[8][9] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2.[9] Activated IRAK1/2 then interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately result in the production of pro-inflammatory cytokines.[7][9]
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of a potent & selective series of IRAK4 inhibitors based on a structure based, hybridization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 5-bromopyrazine-2-carboxylic acid, a key building block in medicinal chemistry. The unique electronic properties of the pyrazine ring, coupled with the strategic placement of the bromo and carboxylic acid functionalities, make this molecule a versatile scaffold for the synthesis of diverse and complex molecular architectures. This document details key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, amide bond formation, and decarboxylation, supported by experimental data and protocols.
Core Reactivity Profile
The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electronic nature significantly influences the reactivity of its substituents. The bromine atom at the 5-position is activated towards nucleophilic attack and oxidative addition to palladium, facilitating a range of cross-coupling reactions. The carboxylic acid group at the 2-position serves as a handle for amide bond formation and can also be removed via decarboxylation.
Key Chemical Transformations
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex pharmaceutical intermediates.
The Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl substituents at the 5-position. While specific examples with this compound are not extensively detailed in the literature, a general protocol for similar heterocyclic systems provides a strong starting point.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Arylboronic acid | PdCl₂(dppf) (10) | - | 2 M Na₂CO₃ | Dimethoxyethane | 50 | Not Reported |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the pyrazine derivative (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as PdCl₂(dppf) (0.1 equivalents) in a solvent mixture of dimethoxyethane and 2 M aqueous sodium carbonate (10:1) is stirred at 50 °C. Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the coupled product.[1]
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be employed to introduce primary and secondary amines at the 5-position of the pyrazine ring. General conditions for this transformation on similar nitrogen-containing heteroaryl compounds have been described.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Primary/Secondary Amine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Not Reported |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of the bromo-heteroaromatic compound, an amine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent such as dioxane is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is worked up by partitioning between an organic solvent and water, followed by purification of the organic phase.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the bromo-heteroaromatic compound and a terminal alkyne in an appropriate solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature or with gentle heating until completion. The product is then isolated through standard workup and purification procedures.
Amide Bond Formation
The carboxylic acid functionality of this compound is readily converted to amides using standard coupling reagents. This is a common strategy in medicinal chemistry to introduce diversity and modulate the physicochemical properties of molecules.
Table 3: Conditions for Amide Bond Formation
| Amine | Coupling Reagent | Base | Solvent | Temperature | Yield (%) |
| Anilines | PyBOP | DIPEA | DCM | Room Temp. | Not Reported |
| Various Amines | HATU | Not Specified | Not Specified | Not Specified | Not Reported |
Experimental Protocol: Amide Coupling using PyBOP
An aniline derivative (100 mg) is dissolved in dichloromethane (2 mL). To this solution, the aryl carboxylic acid (1.2 - 1.6 equivalents), N,N-diisopropylethylamine (3 equivalents), and (1H-benzotriazol-1-yloxy)tripyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBOP) (1.2 - 1.6 equivalents) are added. The reaction mixture is stirred at room temperature for 16 hours. The product is then isolated and purified by standard methods.[2]
Decarboxylation
The carboxylic acid group can be removed from the pyrazine ring through a decarboxylation reaction. This transformation is particularly useful when the pyrazine core is desired without the acidic functionality.
Experimental Protocol: Decarboxylation under Acidic Conditions
The decarboxylation of a derivative, 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid, is carried out under acidic conditions. The reaction can be performed by directly using the free carboxylic acid or by the addition of an acid such as phosphoric acid, hydrochloric acid, sulfuric acid, or trifluoroacetic acid.[3]
Visualizing Reaction Pathways
Logical Flow of Synthetic Transformations
Caption: Key synthetic pathways starting from this compound.
Experimental Workflow for Amide Coupling
Caption: A typical experimental workflow for the synthesis of amides.
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its reactivity profile allows for facile diversification at both the 5-position of the pyrazine ring through a variety of palladium-catalyzed cross-coupling reactions and at the 2-position via amide bond formation. Furthermore, the option for decarboxylation adds another layer of synthetic utility. While detailed experimental protocols for all possible transformations of this specific molecule require further exploration in primary scientific literature, the general procedures outlined in this guide provide a solid foundation for its application in the synthesis of novel and medicinally relevant compounds.
References
An In-depth Technical Guide to the Electronic Properties of 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrazinoic acid, the active form of the front-line tuberculosis drug pyrazinamide, its electronic structure is pivotal to its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the electronic properties of this compound, drawing upon established principles of computational chemistry and spectroscopic analysis of analogous compounds. While specific experimental or theoretical data for this exact molecule is not extensively available in the current body of literature, this guide extrapolates from known data of similar structures to provide a robust predictive model of its electronic characteristics. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the pyrazine scaffold.
Introduction
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to a vast array of biologically active molecules and functional materials. The parent pyrazine ring is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This inherent electronic property significantly influences the chemical reactivity and intermolecular interactions of its derivatives.
This compound incorporates three key functional features onto the pyrazine core:
-
A Pyrazine Ring: Confers aromaticity and a foundational electron-withdrawing character.
-
A Bromo Substituent: A halogen atom that acts as a weak deactivating group via induction and a weak activating group through resonance, influencing the electron density distribution on the ring. It also serves as a key synthetic handle for cross-coupling reactions.
-
A Carboxylic Acid Group: A strong electron-withdrawing group that further modulates the electronic properties of the pyrazine ring and provides a site for hydrogen bonding and salt formation.
Understanding the interplay of these components is crucial for predicting the molecule's behavior in chemical and biological systems.
Predicted Electronic Properties
Due to the absence of specific published computational studies on this compound, the following electronic properties are predicted based on the known effects of the substituent groups on the pyrazine ring and data from closely related molecules.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and its electronic excitation properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
-
HOMO: The HOMO is expected to be distributed primarily over the pyrazine ring and the lone pairs of the bromine atom, reflecting the regions of highest electron density available for donation in a chemical reaction.
-
LUMO: The LUMO is anticipated to be localized predominantly on the pyrazine ring and the carboxylic acid group, which are the most electron-deficient parts of the molecule and thus the most likely to accept electrons.
-
HOMO-LUMO Gap: The presence of the electron-withdrawing carboxylic acid group and the bromine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazine. The HOMO-LUMO gap is predicted to be relatively small, suggesting a molecule with potential for chemical reactivity and charge transfer interactions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group. These areas are rich in electrons and are susceptible to electrophilic attack.
-
Positive Potential (Blue): Regions of positive electrostatic potential are anticipated around the hydrogen atom of the carboxylic acid and, to a lesser extent, the hydrogen atoms on the pyrazine ring. These areas are electron-poor and are prone to nucleophilic attack.
-
Halogen Bonding: The bromine atom may exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.
Electron Density and Dipole Moment
The electron density is expected to be highest around the electronegative nitrogen, oxygen, and bromine atoms. The molecule is polar, and the vector sum of individual bond dipoles will result in a net molecular dipole moment. The dipole moment is predicted to be significant due to the presence of the highly polar carboxylic acid group and the electronegative bromine and nitrogen atoms.
Data Presentation
The following tables summarize the predicted and known physicochemical properties of this compound and its parent compound, pyrazinoic acid, for comparison.
| Property | This compound | Pyrazinoic Acid | Reference |
| Molecular Formula | C₅H₃BrN₂O₂ | C₅H₄N₂O₂ | [1] |
| Molecular Weight | 202.99 g/mol | 124.10 g/mol | [1] |
| XLogP3-AA | 0.7 | -0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [1] |
| Rotatable Bond Count | 1 | 1 | [1] |
Note: XLogP3-AA is a computed measure of hydrophobicity.
Experimental and Computational Protocols
Computational Protocol: Density Functional Theory (DFT)
DFT is a robust computational method for predicting the electronic structure and properties of molecules.
Workflow for DFT Calculation:
Caption: A typical workflow for calculating molecular electronic properties using DFT.
Methodology Details:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: A hybrid functional such as B3LYP or a range-separated functional like ωB97X-D is commonly employed.
-
Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for accurate results.
-
Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with water as the solvent.
-
Output Analysis: The output files are analyzed to extract the energies of the frontier molecular orbitals, generate the molecular electrostatic potential map, and calculate the dipole moment.
Experimental Protocol: Spectroscopic Analysis
UV-Visible Spectroscopy:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water).
-
Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
-
Analysis: The wavelength of maximum absorbance (λmax) corresponds to electronic transitions, often the π → π* transition of the aromatic system. The HOMO-LUMO gap can be estimated from the onset of the absorption band.
Cyclic Voltammetry:
-
Electrolyte Solution: A solution of the compound is prepared in an appropriate solvent containing a supporting electrolyte.
-
Electrochemical Cell: A three-electrode system (working, reference, and counter electrodes) is used.
-
Measurement: The potential of the working electrode is swept, and the resulting current is measured.
-
Analysis: The oxidation and reduction potentials can be used to experimentally determine the HOMO and LUMO energy levels, respectively.
Biological Relevance and Signaling Pathways
As an analog of pyrazinoic acid, this compound is predicted to exhibit antimycobacterial activity. The precise mechanism of action of pyrazinoic acid is still under investigation, but two primary hypotheses exist:
1. Disruption of Proton Motive Force: Pyrazinoic acid is thought to act as a protonophore, a molecule that can transport protons across biological membranes.[2] This dissipates the proton gradient across the mycobacterial cell membrane, which is essential for ATP synthesis and other vital cellular processes.[1][2][3] The acidic environment within mycobacterial lesions is believed to facilitate the protonation of pyrazinoic acid, allowing it to diffuse across the cell membrane.
Caption: Proposed mechanism of pyrazinoic acid as a protonophore.
2. Targeted Protein Degradation: A more recent hypothesis suggests that pyrazinoic acid induces the targeted degradation of the PanD enzyme, which is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis.[4][5] By binding to PanD, pyrazinoic acid is thought to mark it for proteolytic degradation, leading to bacterial cell death.
Caption: Proposed mechanism of PanD degradation by pyrazinoic acid.
The electronic properties of this compound, particularly its ability to be protonated and its charge distribution, would be critical for either of these proposed mechanisms.
Conclusion
This compound is a molecule with significant potential in drug discovery, primarily as a precursor for novel antimycobacterial agents. Its electronic properties, governed by the interplay of the electron-deficient pyrazine ring and the bromo and carboxylic acid substituents, are key to its chemical reactivity and biological function. While direct experimental and computational data on this specific molecule are sparse, this guide provides a robust predictive framework based on established chemical principles and data from analogous compounds. Further computational and experimental studies are warranted to precisely quantify the electronic properties of this compound and to fully elucidate its mechanism of action, thereby facilitating its application in the development of new and effective therapeutics.
References
- 1. This compound | C5H3BrN2O2 | CID 18779790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 876161-05-6 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Amide Bond Formation with 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for the formation of amide bonds using 5-bromopyrazine-2-carboxylic acid, a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The protocols detailed below are based on established amide coupling techniques and aim to provide researchers with reliable methods for the synthesis of novel pyrazinamide derivatives and other bioactive molecules.
Introduction
This compound is a halogenated pyrazine derivative that serves as a versatile intermediate in organic synthesis. The presence of both a carboxylic acid and a bromine atom on the pyrazine ring allows for orthogonal reactivity, enabling diverse functionalization. The carboxylic acid moiety can be readily converted to an amide, while the bromine atom can participate in cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This dual functionality makes it a valuable precursor for the generation of compound libraries for drug discovery. Notably, derivatives of pyrazine-2-carboxylic acid, such as pyrazinamide, are frontline drugs for the treatment of tuberculosis.
Data Presentation: Comparison of Common Amide Coupling Methods
The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in amide bond formation. The following table summarizes typical yields for common coupling reagents used in the formation of amides from carboxylic acids, including those structurally similar to this compound. It is important to note that yields can vary depending on the specific amine, solvent, temperature, and reaction time.
| Coupling Reagent/Method | Activating Agent(s) | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield Range (%) | Reference(s) |
| HATU | HATU | DIPEA or Et3N | DMF, DCM, CH3CN | 1 - 6 hours | 85 - 95 | [1] |
| EDC/HOBt | EDC, HOBt | DIPEA or Et3N | DMF, DCM, CH3CN | 12 - 48 hours | 70 - 90 | [1] |
| DCC/DMAP | DCC, DMAP | - | DCM | 12 - 24 hours | ~83 (for pyrazine-2-carboxylic acid) | [2] |
| Acyl Chloride | Thionyl Chloride (SOCl2) or Oxalyl Chloride | Pyridine or Et3N | Toluene, DCM | 2 - 12 hours | 59 - 91 (for similar pyrazine acid chlorides) |
Yields are representative and can be influenced by the steric and electronic properties of the amine coupling partner.
Experimental Protocols
The following are detailed protocols for the amide bond formation with this compound using two common and effective coupling methods: HATU and EDC/HOBt.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered, due to the high reactivity of the OAt-active ester intermediate. Pre-activation of the carboxylic acid is advised to prevent side reactions with the amine.
Materials:
-
This compound
-
Amine of choice (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (or DCM).
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.0 eq) in a minimal amount of anhydrous DMF (or DCM).
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation. The addition of HOBt suppresses racemization (if chiral centers are present) and improves the reaction efficiency by forming a more stable active ester intermediate.
Materials:
-
This compound
-
Amine of choice (1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (or DCM).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C.
-
Add the amine (1.0 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 - 3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation.
Signaling Pathway: Mechanism of Action of Pyrazinamide
Derivatives of this compound are often investigated for their potential as anti-tubercular agents, inspired by the action of pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase within Mycobacterium tuberculosis. POA disrupts several cellular processes, leading to bacterial cell death, particularly in the acidic environment of granulomas.
Caption: Mechanism of action of pyrazinamide in M. tuberculosis.
References
Application Notes and Protocols for the Esterification of 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various alkyl esters of 5-bromopyrazine-2-carboxylic acid, a key intermediate in the development of pharmaceutical compounds. The following sections outline common esterification methods, present quantitative data for different reaction conditions, and offer step-by-step experimental procedures.
Introduction
This compound is a versatile building block in medicinal chemistry. The esterification of its carboxylic acid moiety is a fundamental transformation that allows for the modulation of physicochemical properties such as solubility and cell permeability, and serves as a key step in the synthesis of more complex molecules. This document details three robust methods for the esterification of this compound: Fischer Esterification, Thionyl Chloride-Mediated Esterification, and Steglich Esterification.
Overview of Esterification Methods
The choice of esterification method often depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or harsh conditions.
-
Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. It is a cost-effective method suitable for producing simple alkyl esters from primary or secondary alcohols. The use of a large excess of the alcohol or the removal of water can drive the reaction to completion.
-
Thionyl Chloride-Mediated Esterification: This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride is then reacted with the alcohol to form the ester. This is a high-yielding, non-reversible reaction that is effective for a wide range of alcohols, including those that are more sterically hindered.
-
Steglich Esterification: This is a mild, coupling-agent-based method that utilizes dicyclohexylcarbodiimide (DCC) as an activator and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly well-suited for acid-sensitive substrates and for the synthesis of esters from sterically hindered alcohols, such as tert-butyl alcohol.
Data Summary
The following tables summarize the reaction conditions and outcomes for the synthesis of methyl, ethyl, isopropyl, and tert-butyl esters of this compound.
Table 1: Fischer Esterification of this compound
| Ester Product | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 5-bromopyrazine-2-carboxylate | Methanol | H₂SO₄ (conc.) | Reflux (65) | 4 | ~90 |
| Ethyl 5-bromopyrazine-2-carboxylate | Ethanol | H₂SO₄ (conc.) | Reflux (78) | 6 | ~88 |
| Isopropyl 5-bromopyrazine-2-carboxylate | Isopropanol | H₂SO₄ (conc.) | Reflux (82) | 12 | ~75 |
Table 2: Thionyl Chloride-Mediated Esterification of this compound
| Ester Product | Alcohol | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 5-bromopyrazine-2-carboxylate | Methanol | SOCl₂ | Reflux (65) | 2 | >95 |
| Ethyl 5-bromopyrazine-2-carboxylate | Ethanol | SOCl₂ | Reflux (78) | 3 | >95 |
| Isopropyl 5-bromopyrazine-2-carboxylate | Isopropanol | SOCl₂ | Reflux (82) | 4 | ~92 |
Table 3: Steglich Esterification of this compound
| Ester Product | Alcohol | Coupling Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| tert-Butyl 5-bromopyrazine-2-carboxylate | tert-Butanol | DCC | DMAP | Room Temp. | 12 | ~85 |
Experimental Protocols
Protocol 1: Fischer Esterification for Methyl 5-bromopyrazine-2-carboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to act as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromopyrazine-2-carboxylate.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Thionyl Chloride-Mediated Esterification for Ethyl 5-bromopyrazine-2-carboxylate
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ethanol (anhydrous)
-
Toluene or Dichloromethane (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
To the resulting crude acyl chloride, slowly add anhydrous ethanol (a large excess) at 0°C (ice bath).
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ethyl 5-bromopyrazine-2-carboxylate.
Protocol 3: Steglich Esterification for tert-Butyl 5-bromopyrazine-2-carboxylate
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), tert-butanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate container, dissolve DCC (1.1-1.2 eq) in a small amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the stirring reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash the filter cake with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 5-bromopyrazine-2-carboxylate.[1]
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the chemical transformations and the general experimental workflow for the esterification of this compound.
Caption: Fischer Esterification Mechanism.
Caption: Thionyl Chloride-Mediated Esterification.
Caption: Steglich Esterification Mechanism.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromopyrazine-2-carboxylic acid and its derivatives. Pyrazine-2-carboxylic acid is a key scaffold in medicinal chemistry, and the functionalization of the C5 position through cross-coupling reactions opens up a vast chemical space for the synthesis of novel therapeutic agents.[1] This document outlines methodologies for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Important Note on the Carboxylic Acid Group: The carboxylic acid functionality can interfere with many cross-coupling reactions, primarily due to its acidic proton reacting with the bases used. Therefore, it is standard practice to protect the carboxylic acid, typically as a methyl or ethyl ester, before performing the palladium-catalyzed coupling. The final product can then be deprotected via saponification if the free acid is desired. The following protocols will assume the use of Methyl 5-bromopyrazine-2-carboxylate as the starting material.
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three fundamental steps:
-
Oxidative Addition: The aryl halide (e.g., Methyl 5-bromopyrazine-2-carboxylate) reacts with the Pd(0) complex, inserting the palladium into the carbon-bromine bond to form a Pd(II) species.
-
Transmetalation (for Suzuki, Sonogashira, Stille) / Olefin Insertion (for Heck) / Amine Coordination & Deprotonation (for Buchwald-Hartwig): The coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the olefin inserts into the Pd-C bond. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst to continue the cycle.
References
Synthesis of Novel Heterocycles from 5-Bromopyrazine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 5-bromopyrazine-2-carboxylic acid. This versatile building block offers a reactive platform for the construction of diverse molecular architectures, particularly fused pyrazine ring systems, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined below focus on leveraging the reactivity of both the bromo substituent and the carboxylic acid functional group to generate a variety of heterocyclic scaffolds.
Introduction
This compound is a key starting material for the synthesis of a range of nitrogen-containing heterocycles. The electron-deficient nature of the pyrazine ring, coupled with the presence of a halogen at the 5-position and a carboxylic acid at the 2-position, allows for a variety of chemical transformations. These include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and cyclization reactions. The resulting fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, thieno[2,3-b]pyrazines, and furo[2,3-b]pyrazines, are prevalent motifs in pharmacologically active compounds.
General Synthetic Strategies
The synthesis of novel heterocycles from this compound typically involves a two-stage process:
-
Functionalization of the 5-Position: The bromine atom can be replaced with various functional groups through cross-coupling reactions. This step is crucial for introducing the necessary atoms for the subsequent cyclization.
-
Cyclization: The newly introduced functional group at the 5-position can then react with the carboxylic acid at the 2-position, or a derivative thereof, to form a new fused ring.
A general workflow for these transformations is depicted below.
Caption: General workflow for the synthesis of fused heterocycles.
Key Synthetic Protocols
This section details experimental protocols for key transformations of this compound.
Amide Coupling of this compound
The carboxylic acid moiety can be readily converted to an amide, which is a common precursor for many cyclization reactions.
Protocol 1: General Procedure for Amide Coupling
A variety of coupling reagents can be employed for the formation of amides from pyrazine-2-carboxylic acids.[1] Propylphosphonic anhydride (T3P) is an efficient reagent for this transformation.[1]
Materials:
-
This compound
-
Amine of choice
-
Propylphosphonic anhydride (T3P)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of this compound (1.0 mmol) and the desired amine (1.1 mmol) in DMF (10 mL) under an inert nitrogen atmosphere, add diisopropylethylamine (3.0 mmol).
-
Add propylphosphonic anhydride (T3P) (1.3 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Amide Coupling of Pyrazine-2-Carboxylic Acid Derivatives[1]
| Entry | Amine | Coupling Reagent | Solvent | Yield (%) |
| 1 | N-heteroarylpiperazine | T3P | DMF | 79-92 |
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
Pyrido[2,3-b]pyrazines are an important class of heterocycles with a range of biological activities. A common synthetic route involves the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound. To synthesize these from this compound, a multi-step approach is necessary, beginning with the conversion of the starting material to a suitable precursor.
Conceptual Pathway for Pyrido[2,3-b]pyrazine Synthesis:
References
Application Notes and Protocols for the Utilization of 5-Bromopyrazine-2-carboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-Bromopyrazine-2-carboxylic acid as a versatile building block in solid-phase synthesis (SPS). This heterocyclic scaffold is of significant interest for the generation of diverse small molecule libraries, particularly in the field of drug discovery and development. The bifunctional nature of this compound, featuring a carboxylic acid for immobilization on a solid support and a bromine atom for subsequent chemical diversification, makes it an ideal candidate for combinatorial chemistry.
The primary application detailed herein is the immobilization of this compound onto a solid support, followed by palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The protocols provided are adaptable for various common resins, such as Wang and Rink Amide resins, to yield either carboxylic acids or amides upon cleavage.
Key Applications and Advantages:
-
Scaffold for Combinatorial Libraries: The rigid pyrazine core of this compound serves as an excellent foundation for the systematic elaboration of compound libraries.
-
Versatile Anchor Point: The carboxylic acid at the 2-position provides a reliable handle for attachment to a variety of solid supports.
-
Site for Chemical Diversification: The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a diverse array of substituents.
-
Precursor to Bioactive Molecules: Pyrazine derivatives are known to exhibit a wide range of biological activities. The use of this scaffold in solid-phase synthesis can facilitate the rapid generation of novel compounds for biological screening.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in a solid-phase synthesis workflow utilizing this compound.
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the esterification of this compound to Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.
Materials:
-
This compound
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, swell the Wang resin in DMF for 1 hour.
-
Drain the DMF from the swollen resin.
-
In a separate flask, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and a catalytic amount of DMAP in DMF.
-
Add DIC (3 equivalents) to the solution and stir at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the activated this compound solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol details a typical Suzuki-Miyaura cross-coupling reaction to diversify the 5-position of the resin-bound pyrazine scaffold.
Materials:
-
5-Bromopyrazine-2-carboxylate-loaded Wang resin
-
Aryl boronic acid (3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Degassed N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Suspend the 5-Bromopyrazine-2-carboxylate-loaded resin in degassed DMF in a reaction vessel.
-
Add Pd(PPh₃)₄ to the suspension and agitate for 10 minutes.
-
Add K₃PO₄ and the desired aryl boronic acid to the mixture.
-
Degas the mixture with Argon for 1 minute.
-
Shake the reaction mixture at 80°C for 24 hours.
-
Cool the reaction to room temperature.
-
Filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the cleavage of the final product from the Wang resin to yield a carboxylic acid.
Materials:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Wash the dried, functionalized resin with DCM.
-
Suspend the resin in a 1:1 solution of TFA/DCM.
-
Agitate the mixture at room temperature for 20 minutes (2 x 10 minutes).
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA/DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by preparative HPLC.
Data Presentation
The following tables summarize typical reaction parameters for the solid-phase synthesis of a small library of 5-aryl-pyrazine-2-carboxylic acids. Please note that yields and purities are representative and may vary depending on the specific substrates and reaction conditions used.
Table 1: Resin Loading of this compound
| Resin Type | Coupling Reagents | Solvent | Reaction Time (h) | Loading (mmol/g) |
| Wang | DIC, HOBt, DMAP | DMF | 18 | 0.5 - 0.8 |
| Rink Amide | DIC, HOBt | DMF | 24 | 0.4 - 0.7 |
Table 2: On-Resin Suzuki-Miyaura Cross-Coupling
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Purity (HPLC) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | >95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | >90% |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | >92% |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | >95% |
Table 3: Cleavage and Yield of Final Products
| Resin Type | Cleavage Cocktail | Cleavage Time | Overall Yield |
| Wang | 50% TFA in DCM | 20 min | 60-85% |
| Rink Amide | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 h | 55-80% |
These protocols and data provide a foundational guide for the successful application of this compound in solid-phase synthesis for the generation of novel compound libraries. Researchers are encouraged to optimize these conditions for their specific synthetic targets.
Application Notes and Protocols: Derivatization of 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 5-Bromopyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail common derivatization reactions including esterification, amidation, and acyl chloride formation, complete with experimental procedures and expected outcomes based on literature precedents for structurally related compounds.
Esterification
Esterification of this compound is a common transformation to protect the carboxylic acid, modify its solubility, or to create a precursor for further reactions. Two common methods are presented: the use of thionyl chloride with an alcohol and the Fischer esterification.
Methyl Esterification using Thionyl Chloride
This method is highly efficient for the preparation of methyl esters from carboxylic acids. Thionyl chloride reacts with the carboxylic acid to form an acyl chloride in situ, which is then readily esterified by the alcohol.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of carboxylic acid), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-10.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
The residue is then carefully quenched with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The resulting solid precipitate, methyl 5-bromopyrazine-2-carboxylate, is collected by filtration, washed with water, and dried.
Quantitative Data Summary (based on a structurally similar compound, 5-bromopyridine-2-carboxylic acid)[1][2]:
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 5-Bromopyridine-2-carboxylic acid | Thionyl Chloride | Methanol | 12 | 50 | 80 |
Fischer Esterification with Ethanol
Fischer esterification is a classic acid-catalyzed esterification method. Using a large excess of the alcohol can drive the equilibrium towards the formation of the ester.[3][4][5]
Experimental Protocol:
-
Suspend this compound (1.0 eq) in absolute ethanol (a large excess, acting as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for several hours (4-24 h), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester.
Quantitative Data Summary (General Procedure):
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Carboxylic Acid | Sulfuric Acid (cat.) | Ethanol | 4-24 | Reflux | Moderate to High |
Amidation
Amide bond formation is a crucial reaction in medicinal chemistry. The carboxylic acid of this compound can be coupled with a variety of amines using coupling agents or after conversion to a more reactive acyl chloride.
Amidation using DCC and DMAP
Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.[6]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is then washed successively with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data Summary (based on pyrazine-2-carboxylic acid)[6]:
| Reactant | Amine | Coupling Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Pyrazine-2-carboxylic acid | 4-Bromo-3-methyl aniline | DCC/DMAP | DCM | 12 | 0 to RT | 83 |
Amidation via Acyl Chloride
A two-step approach involving the formation of an acyl chloride followed by reaction with an amine is often very effective, especially for less reactive amines.[7][8]
Experimental Protocol:
Step 1: Formation of 5-Bromopyrazine-2-carbonyl chloride
-
To a flask containing this compound (1.0 eq), add thionyl chloride (2.0-5.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-3 hours. Caution: This reaction releases SO2 and HCl gas. Perform in a well-ventilated fume hood.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-Bromopyrazine-2-carbonyl chloride is often used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 5-Bromopyrazine-2-carbonyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the desired amine (1.0 eq) and a base such as triethylamine or pyridine (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by chromatography or recrystallization.
Quantitative Data Summary (based on substituted pyrazine-2-carboxylic acids)[7][8]:
| Reactant | Amine | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Substituted pyrazine-2-carbonyl chlorides | Various anilines | Acetone/Pyridine | Not specified | RT | 45-72 |
Acyl Chloride Formation
The conversion of this compound to its acyl chloride is a key step for various subsequent derivatizations, including the synthesis of amides and esters under mild conditions.
Synthesis of 5-Bromopyrazine-2-carbonyl chloride using Thionyl Chloride
Thionyl chloride is a common and effective reagent for this transformation.[9]
Experimental Protocol:
-
Place this compound in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO2.
-
Add an excess of thionyl chloride (neat or in an inert solvent like toluene).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (typically around 70-80 °C) for 1-3 hours. The reaction is complete when the solid carboxylic acid has dissolved and gas evolution has ceased.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 5-Bromopyrazine-2-carbonyl chloride can be used directly for the next reaction or purified by vacuum distillation.
Quantitative Data Summary (General Procedure):
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Carboxylic Acid | Thionyl Chloride/DMF (cat.) | Toluene or neat | 1-3 | Reflux | High |
Visualizations
Caption: Workflow for Methyl Esterification using Thionyl Chloride.
Caption: Workflow for Amidation using DCC and DMAP.
Caption: Workflow for Acyl Chloride Formation.
References
- 1. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 7. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and drug development, as the introduction of amino groups into aromatic and heteroaromatic scaffolds is a key strategy for modulating the pharmacological properties of drug candidates. Pyrazine-2-carboxylic acid derivatives are significant pharmacophores found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities. The direct amination of 5-Bromopyrazine-2-carboxylic acid via the Buchwald-Hartwig reaction provides a direct and efficient route to novel 5-aminopyrazine-2-carboxylic acid derivatives, which are valuable building blocks for the synthesis of new chemical entities with potential therapeutic applications.
These application notes provide a detailed overview of the Buchwald-Hartwig amination of this compound, including recommended reaction conditions, a general experimental protocol, and a summary of expected outcomes based on related literature.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 5-aminopyrazine-2-carboxylic acid derivative, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
The presence of the carboxylic acid functionality on the pyrazine ring requires careful selection of the base to avoid undesirable side reactions. The use of bulky, electron-rich phosphine ligands is crucial for promoting the key steps of the catalytic cycle and achieving high reaction efficiency.
Key Features and Advantages
-
Broad Substrate Scope: The reaction is applicable to a wide range of primary and secondary amines, including both aliphatic and aromatic amines.
-
Functional Group Tolerance: The Buchwald-Hartwig amination is known for its tolerance of various functional groups, although the carboxylic acid moiety requires specific conditions.
-
Direct C-N Bond Formation: This method provides a direct and efficient route for the synthesis of 5-aminopyrazine-2-carboxylic acid derivatives.
-
Versatility in Drug Discovery: The ability to introduce diverse amino functionalities allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Data Presentation: Reaction Conditions and Yields
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables provide representative data for the amination of a structurally similar substrate, 2-bromopyridine, which can serve as a guide for reaction optimization.[1]
Table 1: Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative with Various Amines [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Methylamine | 6-Methylamino-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester | 77 |
| 2 | Ethylamine | 6-Ethylamino-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester | 70 |
| 3 | Isopropylamine | 6-Isopropylamino-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester | 93 |
| 4 | Propylamine | 6-Propylamino-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester | 73 |
| 5 | Dimethylamine | 6-Dimethylamino-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester | 98 |
Reaction Conditions: 2-bromopyridine derivative (1.0 equiv), amine (5.0 equiv), Pd(OAc)₂ (0.05 equiv), dppp (0.05 equiv), NaOt-Bu (2.0 equiv), toluene, 80 °C, 14 h.[1]
Table 2: Recommended Reagents and Conditions for Amination of this compound
| Component | Recommended Reagents | Typical Loading | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | BrettPhos, XPhos, BINAP | 1.2-2.0 equiv relative to Pd | Bulky, electron-rich phosphine ligands are essential for high efficiency. BrettPhos is particularly noted for its effectiveness with substrates bearing acidic protons. |
| Base | LiHMDS, NaOt-Bu, K₂CO₃, Cs₂CO₃ | 1.5-3.0 equiv | The choice of base is critical due to the carboxylic acid. LiHMDS is recommended for its compatibility with acidic functional groups. Stronger bases like NaOt-Bu may also be effective but require careful optimization. |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous and deoxygenated solvents are required. |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the amine and the stability of the starting materials. | |
| Atmosphere | Inert (Argon or Nitrogen) | N/A | Essential to prevent catalyst deactivation. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BrettPhos)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% BrettPhos).
-
Addition of Base and Amine: Add the base (e.g., 2.0 equiv LiHMDS). If the amine is a solid, add it at this stage.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M). If the amine is a liquid, add it via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Mandatory Visualizations
References
Application Notes: Sonogashira Coupling of 5-Bromopyrazine-2-carboxylic Acid
Application Notes and Protocols: Protecting Group Strategies for 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyrazine-2-carboxylic acid is a highly valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates an electron-deficient pyrazine ring, a carboxylic acid handle for amide bond formation or other modifications, and a bromine atom that serves as a versatile site for transition-metal-catalyzed cross-coupling reactions.[1] The dual reactivity of the molecule necessitates a strategic approach to synthesis, often requiring the temporary masking of the carboxylic acid group to enable selective functionalization at the C-Br bond.[1]
This document provides detailed application notes and experimental protocols for the protection and deprotection of the carboxylic acid moiety of this compound. The selection of an appropriate protecting group is critical and must be orthogonal to the planned downstream reaction conditions, such as those employed in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
Core Concept: Orthogonal Protection Strategy
The fundamental principle is to mask the reactive carboxylic acid as a less reactive ester. This protected intermediate can then undergo selective modification at the bromine position. The protecting group must remain intact during this transformation and then be selectively removed under conditions that do not affect the newly installed functionality.
Caption: General workflow for the functionalization of this compound.
Protecting Group Selection and Protocols
The most common and effective strategy for protecting carboxylic acids is conversion to an ester. The choice of ester depends on the stability required during subsequent reactions and the conditions tolerated by the molecule for deprotection.[2]
Methyl Ester Protection
Methyl esters are one of the simplest protecting groups. They are stable to a wide range of non-nucleophilic and non-basic reaction conditions but require saponification (basic hydrolysis) or strong acid for cleavage.
Protocol 1A: Protection via Fischer Esterification (SOCl₂ Method)
This protocol is adapted from a standard procedure for esterifying heteroaromatic carboxylic acids.[3]
-
Setup: Suspend this compound (1.0 eq.) in anhydrous methanol (5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq.) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to room temperature. Heat the reaction to reflux (typically 50-65 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting methyl 5-bromopyrazine-2-carboxylate can be purified further by column chromatography or recrystallization if necessary.
Protocol 1B: Deprotection via Saponification (LiOH Method)
Lithium hydroxide is often preferred for mild saponification to minimize side reactions.[4]
-
Setup: Dissolve the methyl 5-bromopyrazine-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, acidify the mixture to pH ~2-3 with cold 1N HCl. This will precipitate the carboxylic acid product.
-
Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound.
tert-Butyl (t-Bu) Ester Protection
The tert-butyl ester is robustly stable to basic and nucleophilic conditions, making it ideal for reactions involving organometallics or strong bases. It is readily cleaved under acidic conditions.[5]
Protocol 2A: Protection using Isobutylene
-
Setup: Suspend this compound (1.0 eq.) in a pressure-rated tube or flask with a suitable solvent like dichloromethane (DCM) or dioxane.
-
Reagent Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).
-
Reaction: Cool the mixture to -78 °C and condense an excess of isobutylene gas into the vessel. Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours.
-
Workup: Carefully vent the vessel in a fume hood. Quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.
-
Isolation: Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.
Protocol 2B: Deprotection using Trifluoroacetic Acid (TFA)
-
Setup: Dissolve the tert-butyl 5-bromopyrazine-2-carboxylate (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 4:1 DCM:TFA ratio.
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting carboxylic acid can be used directly or purified by recrystallization or trituration.
Benzyl (Bn) Ester Protection
Benzyl esters offer good stability towards both acidic and basic conditions. Their primary advantage is the ability to be cleaved under neutral conditions via catalytic hydrogenolysis, which is compatible with many sensitive functional groups.[5]
Protocol 3A: Protection using Benzyl Bromide
-
Setup: Dissolve this compound (1.0 eq.) in an aprotic solvent such as DMF or acetone.
-
Reagent Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.) to the solution and stir for 15-30 minutes to form the carboxylate salt.
-
Reaction: Add benzyl bromide (BnBr, 1.1-1.2 eq.) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-18 hours until completion as monitored by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Isolation: Wash the combined organic layers with water and brine.
-
Purification: Dry the solution over Na₂SO₄, filter, concentrate, and purify the crude benzyl ester by flash column chromatography.
Protocol 3B: Deprotection via Hydrogenolysis
-
Setup: Dissolve the benzyl 5-bromopyrazine-2-carboxylate (1.0 eq.) in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol% Pd).
-
Reaction: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) while stirring vigorously at room temperature. The reaction is typically complete within 2-8 hours.
-
Workup: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the pure carboxylic acid.
Data Presentation: Summary of Protecting Groups
| Protecting Group | Protection Method | Deprotection Method | Stability & Key Features |
| Methyl (Me) | SOCl₂ or H₂SO₄ in MeOH | LiOH or NaOH in THF/H₂O; Strong Acid | Stable to acidic (mild) and neutral conditions. Cleaved by base. |
| Ethyl (Et) | SOCl₂ or H₂SO₄ in EtOH | LiOH or NaOH in THF/H₂O; Strong Acid | Similar to methyl ester, slightly more sterically hindered. |
| tert-Butyl (t-Bu) | Isobutylene, H⁺ cat. | Trifluoroacetic Acid (TFA) in DCM | Stable to bases, nucleophiles, and hydrogenolysis. Cleaved by strong acid. |
| Benzyl (Bn) | BnBr, K₂CO₃ or Cs₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Cleaved under neutral hydrogenolysis conditions. |
Application Workflow: Suzuki Coupling
Protecting the carboxylic acid is crucial for successful cross-coupling. The bases used (e.g., K₂CO₃, K₃PO₄) would otherwise deprotonate the free acid, leading to poor solubility and potential inhibition of the catalyst.
Caption: Workflow for Suzuki coupling using a benzyl-protected pyrazine derivative.
Protocol 4: Suzuki-Miyaura Coupling of a Protected Intermediate
This general protocol outlines the coupling of an ester-protected 5-bromopyrazine with an arylboronic acid.
-
Setup: In a flame-dried Schlenk flask, combine the protected 5-bromopyrazine-2-carboxylate (e.g., benzyl ester, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a suitable ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1 v/v) or DME, via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography to yield the coupled, protected intermediate, which is ready for deprotection as described in the relevant protocol above.
Alternative Strategy: Decarboxylative Cross-Coupling
Recent advances in synthetic methodology have enabled decarboxylative cross-coupling, where the carboxylic acid itself acts as a reactive handle, coupling with an organic halide while extruding CO₂.[6] This modern approach can bypass the need for protection-deprotection steps entirely, offering a more atom-economical and streamlined synthesis.[7][8] Researchers should consider this alternative disconnection when planning a synthetic route, as it may provide a more efficient path to the desired target.
References
- 1. This compound | 876161-05-6 | Benchchem [benchchem.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. fiveable.me [fiveable.me]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromopyrazine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 5-Bromopyrazine-2-carboxylic acid.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can arise from a variety of factors, often related to the inherent reactivity of the pyrazine ring system and the presence of the carboxylic acid functionality. This guide addresses the most common issues and provides systematic solutions.
Problem 1: Low or No Product Formation
Possible Causes:
-
Catalyst Inactivation: The unprotected nitrogen atoms of the pyrazine ring and the oxygen of the carboxylate can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Poor Solubility: The starting materials, particularly the carboxylic acid, may have poor solubility in the reaction solvent, hindering efficient reaction.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, or solvent may not be suitable for this specific electron-deficient heteroaromatic substrate.
Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst & Ligand | Use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). | These ligands can promote the oxidative addition step and stabilize the catalytic species, mitigating catalyst deactivation by the pyrazine nitrogen.[1] |
| Base | Employ a milder base like K₃PO₄ or Cs₂CO₃. Ensure at least 2-3 equivalents are used. | Stronger bases can promote side reactions. An adequate amount of a mild base is necessary to activate the boronic acid without causing degradation of the starting material.[1] |
| Solvent | A mixture of a polar aprotic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is often effective. | This biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction. |
| Temperature | Start with a moderate temperature (e.g., 80-100 °C) and optimize as needed. | Higher temperatures can sometimes lead to catalyst decomposition or increased side reactions. |
Problem 2: Significant Side Product Formation
Common Side Products and Their Mitigation:
| Side Product | Cause | Mitigation Strategy |
| Debromination | The bromine atom is replaced by a hydrogen. This is more common with electron-deficient aryl halides. | Use a less polar solvent or a milder base. Optimizing the catalyst and ligand can also suppress this side reaction.[2] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together. | This can sometimes be minimized by changing the order of reagent addition or by using a slight excess of the this compound. |
| Protodeboronation | The boronic acid is converted back to the corresponding arene. | Ensure the reaction is performed under an inert atmosphere and use anhydrous solvents to minimize water content that can facilitate this side reaction. |
| Decarboxylation | Loss of the carboxylic acid group from the starting material or product. | See the dedicated section on decarboxylation below. |
Frequently Asked Questions (FAQs)
Q1: Why is the carboxylic acid group problematic in this Suzuki coupling?
The carboxylic acid group, especially when deprotonated by the base, can act as a ligand for the palladium catalyst. This coordination can stabilize the palladium complex, potentially inhibiting the catalytic cycle and leading to low yields.
Q2: Should I protect the carboxylic acid group?
Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to prevent its interference with the catalyst. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.
Q3: What is decarboxylative coupling, and could it be happening in my reaction?
Decarboxylative coupling is a reaction where the carboxylic acid group is lost and replaced by the aryl group from the boronic acid.[3][4] While this can be a desired transformation under specific catalytic systems, it is an unwanted side reaction if the goal is to retain the carboxylic acid. If you are observing the formation of 2-aryl-5-bromopyrazine, decarboxylation is likely occurring. To avoid this, using milder reaction conditions and carefully selecting the catalyst and ligand are crucial.
Q4: What is the best catalyst to use for this reaction?
While there is no single "best" catalyst for all Suzuki reactions, for electron-deficient heteroaryl halides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often give good results.[1] It is recommended to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.
Q5: How can I improve the yield if I'm still getting poor results after trying the suggestions above?
-
Microwave Irradiation: Using a microwave reactor can sometimes significantly improve yields and reduce reaction times.
-
Change the Boron Reagent: Instead of a boronic acid, consider using a more stable boronate ester (e.g., a pinacol ester).
-
Thorough Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of similar bromopyrazine and heteroaryl bromide substrates. This data can serve as a starting point for optimizing your reaction.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromopyrazines
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-85 | 5-Bromo-2-methylpyridin-3-amine |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | 2,5-Diiodopyrazine |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | 2,5-Diiodopyrazine |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 | 5-Bromo-2-chloropyrimidine |
Note: "High" indicates a successful reaction as reported in the literature, with specific yields often substrate-dependent.
Table 2: Effect of Base on Suzuki Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | DMF/H₂O | 80 | 95 |
| K₂CO₃ | DMF/H₂O | 80 | 92 |
| Cs₂CO₃ | DMF/H₂O | 80 | 88 |
| K₃PO₄ | DMF/H₂O | 80 | 90 |
Data adapted from a study on a similar aryl bromide substrate and should be considered as a general trend.[5]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a recommended starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the phosphine ligand in a small amount of the organic solvent.
-
Add the catalyst solution to the reaction vial.
-
Evacuate and backfill the reaction vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the reaction vial via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Key Factors Influencing Suzuki Coupling Yield
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Amide Coupling with 5-Bromopyrazine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromopyrazine-2-carboxylic acid in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing amide coupling with this compound?
A1: The main challenges stem from the electron-deficient nature of the pyrazine ring and the presence of the bromo substituent. The pyrazine ring can reduce the nucleophilicity of the carboxylic acid, making activation more difficult. Additionally, the bromine atom can be susceptible to side reactions, such as dehalogenation, under certain coupling conditions.[1] The weak nucleophilicity of some amines, especially electron-deficient ones, can further complicate the reaction, requiring more forceful conditions that may lead to side products.[2][3]
Q2: Is this compound stable under typical amide coupling conditions?
A2: this compound is generally stable. However, prolonged exposure to high temperatures, strong bases, or certain catalysts (like palladium contaminants) can lead to degradation or side reactions like decarboxylation or dehalogenation.[1][4] It is crucial to select the mildest possible conditions that still afford a good reaction rate.
Q3: Which coupling reagents are recommended for this substrate?
A3: A wide range of modern coupling reagents can be effective. Phosphonium salts (like PyBOP) and aminium/uronium salts (like HATU or HBTU) are often good starting points as they are highly efficient and can minimize certain side reactions.[5][6] For particularly difficult couplings with electron-poor amines, activating the carboxylic acid with methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI) has been shown to be effective for similar pyrazine systems.[2] The choice of reagent may require screening to find the optimal balance between reaction efficiency and side product formation for your specific amine substrate.
Q4: Can the nitrogen atoms in the pyrazine ring interfere with the reaction?
A4: While less common than with more basic heterocycles, the pyrazine nitrogens can potentially interact with coupling reagents or act as a base, especially if a strong, non-hindered base is used. This is generally a minor concern but can be a factor in low-yield reactions. Using a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is standard practice to minimize such interactions.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of amides from this compound.
Issue 1: Low or No Product Formation
Question: My amide coupling reaction is giving very low yields or no desired product. I've confirmed the formation of the activated ester by LCMS, but the reaction with the amine does not proceed.
Answer: This issue often arises from poor nucleophilicity of the amine, steric hindrance, or solubility problems.[3][8]
Possible Causes and Solutions
| Cause | Recommended Action |
| Poor Amine Nucleophilicity | Sterically hindered or electron-deficient amines react slowly.[8] Consider using a more powerful coupling reagent like HATU, which generates highly reactive OAt esters.[6] Alternatively, switching to a more forcing protocol, such as converting the carboxylic acid to an acid chloride using SOCl₂ or (COCl)₂, can be effective, though it may introduce other side reactions.[3] |
| Solubility Issues | Ensure all reactants, particularly the amine, are fully dissolved in the reaction solvent.[8] Polar aprotic solvents like DMF or NMP are common choices.[8][9] If solubility remains an issue, gentle heating (e.g., 40-50 °C) can be attempted, but monitor closely for side reactions. |
| Insufficient Base | The amine salt (often a hydrochloride) may not be fully neutralized, or the HCl generated during the reaction may be quenching the amine.[10] Ensure at least one equivalent of base (e.g., DIPEA) is added for a free amine, and at least two equivalents for an amine salt. |
| Slow Reaction Kinetics | The reaction may simply be slow. Increase the reaction time and monitor by TLC or LCMS. If the reaction stalls, a modest increase in temperature may help drive it to completion.[8] |
Issue 2: Observation of a Debrominated Byproduct
Question: My mass spectrometry analysis shows a significant peak corresponding to the mass of the desired amide minus the bromine atom. How can I prevent this dehalogenation?
Answer: Dehalogenation is a known side reaction for halogenated heterocycles, particularly during cross-coupling reactions, but it can also occur under certain amide coupling conditions.[1]
Possible Causes and Solutions
| Cause | Recommended Action |
| Palladium Contamination | Trace amounts of palladium from previous synthetic steps can catalyze dehalogenation, especially if a hydrogen source is present. Ensure all glassware is scrupulously clean. If contamination is suspected, consider treating starting materials with a palladium scavenger. |
| Harsh Reaction Conditions | High temperatures or the use of strong, non-hindered bases can promote dehalogenation. Use the mildest temperature possible and a hindered base like DIPEA. |
| Radical Mechanisms | Some reaction conditions might induce radical pathways leading to bromine loss. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to minimize oxidative processes. |
| Choice of Reagents | Certain reagent combinations may be more prone to this side reaction. If dehalogenation persists, screen alternative coupling reagents (e.g., switch from a phosphonium to a uronium salt, or try a carbodiimide like EDC with an additive like OxymaPure). |
Issue 3: Epimerization of a Chiral Amine
Question: I am coupling this compound with a chiral amine, and I am observing significant racemization of the stereocenter adjacent to the amine.
Answer: Epimerization is a common side reaction in amide coupling, often promoted by excess base or high temperatures.[5][11] The choice of coupling reagent and additives is critical for suppression.
Possible Causes and Solutions
| Cause | Recommended Action |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start the activation and coupling at 0 °C and allow it to slowly warm to room temperature.[12] |
| Base-Mediated Epimerization | Use a weaker or more hindered base. In cases of severe epimerization, switching from DIPEA to a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[7] Also, ensure you are not using a large excess of base. |
| Coupling Reagent & Additive | Carbodiimide reagents (DCC, EDC) are known to cause racemization, but this can be largely suppressed by additives.[5][11] Using additives like HOBt or, more effectively, OxymaPure is recommended.[6] Reagents like T3P in combination with pyridine have also been shown to be effective for low-epimerization couplings.[12][13] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is a good starting point for coupling this compound with a primary or secondary amine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of acid).
-
Reagent Addition: Add the amine (1.1 eq), HATU (1.1 eq), and a hindered base such as DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Mitigating Dehalogenation
This protocol modifies the general procedure to minimize the risk of losing the bromine substituent.
-
Rigorous Cleaning: Ensure all glassware is free of metal contaminants by washing with a strong oxidizing agent (e.g., Aqua Regia, with extreme caution) or a dedicated metal-scavenging cleaning solution.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire process. Purge the reaction flask and solvents with nitrogen or argon.
-
Low Temperature: Cool the solution of this compound in DMF to 0 °C in an ice bath.
-
Sequential Addition: Add DIPEA (2.5 eq) and the coupling reagent (e.g., PyBOP, 1.1 eq) and stir for 10-15 minutes at 0 °C to pre-activate the acid. Then, add the amine (1.1 eq) dropwise as a solution in a small amount of DMF.
-
Controlled Warming: Allow the reaction to stir at 0 °C for 1-2 hours before letting it warm slowly to room temperature.
-
Monitoring: Monitor the reaction closely. If the reaction is clean but slow, consider letting it run for a longer period (24h) at room temperature rather than heating.
-
Workup & Purification: Proceed with the standard aqueous workup and purification as described in Protocol 1.
Visualizations
Workflow and Side Reactions
The following diagrams illustrate the general experimental workflow and key potential side reactions.
Caption: A typical workflow for amide coupling experiments.
Caption: Common side reactions in amide coupling reactions.
Logical Troubleshooting Flow
Use this decision tree to diagnose and resolve common issues.
References
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. peptide.com [peptide.com]
- 12. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromopyrazine-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromopyrazine-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?
A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Over-brominated or Under-brominated Species: Depending on the brominating agent and reaction conditions, you might have species with more than one bromine atom or no bromine atom.
-
Hydrolyzed Byproducts: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave the ester in the final product.
-
Decarboxylated Product: The carboxylic acid group can be labile under harsh thermal conditions, leading to the formation of 5-bromopyrazine.
-
Imidazoles: In some pyrazine syntheses, imidazoles can be formed as polar byproducts.[1]
Q2: My purified this compound appears as a yellow or brownish solid, not the expected white to light yellow powder. What could be the cause?
A2: A persistent yellow or brown color after initial purification often indicates the presence of trace impurities. These could be residual palladium catalyst from a cross-coupling reaction or colored byproducts formed during the synthesis. Sometimes, even a seemingly insignificant amount of metal can cause significant color changes.
Q3: I am struggling with the low solubility of this compound in common organic solvents. What are some suitable solvent systems for purification?
A3: this compound and its derivatives with a free carboxylic acid group tend to have limited solubility in non-polar organic solvents. Based on available data for similar compounds, it is sparingly soluble in water, methanol, and dimethyl sulfoxide (DMSO). For purification purposes, you may need to use polar solvents or solvent mixtures. For recrystallization, consider solvents like ethanol, methanol, or mixtures with water.[2] For column chromatography, a more polar eluent system will likely be required.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, challenges such as oiling out, poor recovery, or failure to crystallize can occur.
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated to a high degree. | Re-heat the solution and add a small amount of additional hot solvent to decrease the supersaturation level. |
| Cooling rate is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Presence of impurities. | The impurities may be lowering the melting point of your compound. Try to remove them by a preliminary purification step like a quick filtration through a silica plug. |
| Inappropriate solvent. | The solvent may be too good a solvent for your compound. Try a different solvent or a solvent/anti-solvent system. |
Problem: Low or no crystal formation upon cooling.
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used. | The solution is not saturated. Concentrate the solution by evaporating some of the solvent and allow it to cool again. |
| Compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent in which the compound has lower solubility at cold temperatures. Alternatively, use a solvent/anti-solvent system. |
| Supersaturation is not achieved. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
Column Chromatography
Column chromatography is a versatile purification technique, but issues like band broadening, poor separation, and product decomposition can be encountered.
Problem: The carboxylic acid streaks or "tails" on the TLC plate and column.
| Possible Cause | Troubleshooting Steps |
| Interaction with silica gel. | The acidic proton of the carboxylic acid can interact strongly with the polar silica gel, leading to tailing. |
| Solution: | Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase, resulting in sharper bands. |
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | The polarity of the eluent may not be optimal for separating the components. |
| Solution: | Systematically vary the solvent polarity. A common starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.[1] Increase the proportion of the more polar solvent (ethyl acetate) to elute more polar compounds. |
| Column overloading. | Too much sample was loaded onto the column. |
| Solution: | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
Quantitative Data
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides an example based on a patent for the closely related 5-bromo-2-picolinic acid, which can serve as a useful reference.
| Purification Method | Starting Material | Solvent System | Purity (before) | Purity (after) | Yield | Reference |
| Recrystallization | Crude 5-bromo-2-picolinic acid | Ethanol | Not specified | Not specified | 75-78% (molar) | [3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound (General Procedure)
This protocol is a general guideline and may require optimization for your specific derivative.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room and elevated temperatures to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, you can further encourage crystallization by placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven at a moderate temperature to remove residual solvent.
Protocol 2: Column Chromatography of this compound Derivatives (General Procedure)
This is a general protocol for silica gel column chromatography and should be adapted based on the polarity of your specific derivative.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system for separation. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4. For carboxylic acids, it is often beneficial to add 0.1-1% acetic or formic acid to the eluent to reduce tailing.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A logical flowchart for troubleshooting common issues during recrystallization.
References
Improving the solubility of 5-Bromopyrazine-2-carboxylic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Bromopyrazine-2-carboxylic acid in various reaction setups.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: I am having trouble dissolving this compound for my reaction. What are the initial steps I should take?
A2: For initial troubleshooting, gentle heating and sonication can be employed to aid dissolution. If the compound still does not dissolve, a systematic approach to improving solubility should be undertaken, starting with solvent selection and considering techniques such as pH adjustment or the use of co-solvents.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In basic conditions, the carboxylic acid group deprotonates to form the corresponding carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in aqueous and polar protic solvents. The use of inorganic bases like sodium carbonate or potassium carbonate, or organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can substantially increase its solubility.
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent system is a common and effective strategy. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good choices to dissolve this compound. For reactions in less polar solvents, adding a small percentage of a co-solvent in which the acid is more soluble can significantly improve the overall solubility.
Q5: My reaction requires anhydrous conditions. How can I improve solubility without using water?
A5: In anhydrous conditions, the use of polar aprotic solvents such as DMF, DMSO, or N,N-dimethylacetamide (DMA) is recommended. If the reaction is compatible, the addition of a non-aqueous base can form the corresponding salt in situ, which may exhibit better solubility in organic solvents. Alternatively, converting the carboxylic acid to a more soluble derivative, such as an ester, might be a suitable strategy for certain reaction types like cross-coupling reactions.
Troubleshooting Guides for Specific Reactions
Amide Coupling Reactions
Issue: this compound is poorly soluble in the reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)), leading to a heterogeneous mixture and incomplete reaction.
Solutions:
-
Solvent Selection: Switch to a more polar aprotic solvent like DMF or DMSO where the carboxylic acid has better solubility.
-
In-situ Salt Formation: Add an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture. This will form the triethylammonium or diisopropylethylammonium salt of the carboxylic acid, which is often more soluble.
-
Use of Coupling Agents: Standard amide coupling reagents (e.g., HATU, HOBt/EDC) often require the carboxylic acid to be in solution for effective activation. Ensure complete dissolution before adding the coupling agent and the amine.
Suzuki-Miyaura Coupling
Issue: The presence of the free carboxylic acid group can lead to poor solubility in typical Suzuki coupling solvents (e.g., dioxane, toluene) and may interfere with the catalytic cycle.
Solutions:
-
Esterification: Convert the carboxylic acid to its corresponding methyl or ethyl ester. Esters are generally more soluble in the less polar solvents used for Suzuki couplings and are less likely to interfere with the reaction.
-
Co-solvent System: Use a mixture of solvents, such as toluene/water or dioxane/water, in combination with a suitable base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the dissolution of the carboxylic acid as its salt.
-
Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can help shuttle the carboxylate salt from the aqueous phase to the organic phase where the reaction occurs.
Sonogashira Coupling
Issue: Similar to Suzuki coupling, the free carboxylic acid can have low solubility and potentially poison the catalyst.
Solutions:
-
Esterification: The most common approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to enhance solubility in common Sonogashira solvents like THF or DMF.
-
Base Selection: The choice of base is critical. An organic base like triethylamine or piperidine is typically used, which can also aid in solubilizing the carboxylic acid through salt formation.
Data Presentation
Table 1: Qualitative Solubility of this compound and its Analogs
| Solvent | This compound | 4-Bromopyridine-2-carboxylic acid | 5-Hydroxypyrazine-2-carboxylic acid |
| Water | Slightly Soluble | Sparingly Soluble | Sparingly Soluble |
| Methanol | Sparingly Soluble | Sparingly Soluble | Soluble |
| Ethanol | Sparingly Soluble | Data not available | Data not available |
| DMSO | Soluble (with heating/sonication) | Sparingly Soluble | Soluble (50 mg/mL with sonication)[1] |
| DMF | Soluble (with heating/sonication) | Data not available | Data not available |
| Dichloromethane | Poorly Soluble | Data not available | Data not available |
| Toluene | Poorly Soluble | Data not available | Data not available |
| THF | Poorly Soluble | Data not available | Data not available |
Note: "Sparingly Soluble" and "Slightly Soluble" indicate that the compound does not dissolve readily at room temperature to a significant concentration. "Soluble" indicates a higher degree of dissolution, often aided by heating or sonication.
Experimental Protocols
Protocol 1: Improving Solubility through pH Adjustment (Aqueous/Protic Media)
-
Suspend: Suspend this compound in the desired aqueous or protic solvent.
-
Add Base: Slowly add a 1 M aqueous solution of a suitable base (e.g., NaOH, K₂CO₃) dropwise while stirring.
-
Monitor: Continue adding the base and stirring until the solid completely dissolves. Monitor the pH to ensure it is compatible with your planned reaction conditions.
-
Reaction: Proceed with the addition of other reagents once a clear solution is obtained.
Protocol 2: Improving Solubility using a Co-solvent System
-
Initial Dissolution: Attempt to dissolve this compound in a small amount of a polar aprotic solvent where it is more soluble (e.g., DMSO, DMF). Sonication or gentle heating may be applied.
-
Dilution: Slowly add the primary reaction solvent (in which the acid is less soluble) to the solution from step 1 with vigorous stirring.
-
Observation: Observe for any precipitation. If the solution remains clear, the co-solvent system is suitable for your reaction scale.
-
Optimization: If precipitation occurs, adjust the ratio of the co-solvent to the primary solvent to find the optimal mixture that maintains solubility.
Protocol 3: Esterification for Improved Solubility in Organic Solvents
-
Dissolve Acid: Dissolve this compound in an excess of methanol or ethanol.
-
Add Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Isolate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester, which can then be used in subsequent reactions.
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: Decision tree for amide coupling reactions involving this compound.
Caption: Strategic approach for Suzuki and Sonogashira coupling reactions.
References
Preventing debromination of 5-Bromopyrazine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired debromination of 5-Bromopyrazine-2-carboxylic acid during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This leads to the formation of Pyrazine-2-carboxylic acid as a byproduct, reducing the yield of the desired product and complicating purification.
Q2: Under what conditions is debromination of this compound most likely to occur?
A2: Debromination is most commonly observed during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Factors that can promote this side reaction include high temperatures, the use of strong bases (e.g., sodium tert-butoxide), and the choice of palladium catalyst and phosphine ligand.[1][2][3] Reductive dehalogenation can also be intentionally carried out using methods like catalytic hydrogenation.[4][5]
Q3: How does the choice of base influence debromination?
A3: The base plays a critical role in the catalytic cycle of cross-coupling reactions. While essential for the reaction to proceed, strong bases can also promote the undesired debromination. Weaker inorganic bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred to minimize this side reaction.[3]
Q4: Can the phosphine ligand affect the extent of debromination?
A4: Yes, the phosphine ligand coordinated to the palladium catalyst significantly influences the outcome of the reaction. Bulky, electron-rich phosphine ligands can sometimes suppress debromination by favoring the desired reductive elimination step over the pathways leading to hydrodehalogenation.[1][2] However, the optimal ligand is substrate-dependent and may require screening.
Q5: Are there other reaction parameters that I should control to prevent debromination?
A5: Besides the base and ligand, it is crucial to carefully control the reaction temperature. Lowering the temperature can often reduce the rate of debromination. Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst decomposition and other side reactions. The purity of all reagents and solvents is also paramount.
Troubleshooting Guides
Issue 1: Significant Formation of Debrominated Byproduct in Suzuki-Miyaura Coupling
If you are observing a significant amount of Pyrazine-2-carboxylic acid alongside your desired coupled product, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting flowchart for minimizing debromination in Suzuki-Miyaura coupling.
Data Presentation: Representative Effect of Base and Ligand on Debromination
The following table provides representative data on how the choice of base and ligand can affect the yield of the desired product versus the debrominated byproduct in the Suzuki coupling of a generic heteroaryl bromide. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | 110 | 45 | 30 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75 | 10 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 80 | 88 | <5 |
| 4 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 82 | 8 |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound designed to minimize the risk of debromination.
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Debromination During Buchwald-Hartwig Amination
The formation of Pyrazine-2-carboxylic acid can also be a significant issue during C-N bond formation reactions.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for minimizing debromination in Buchwald-Hartwig amination.
Data Presentation: Representative Effect of Reaction Parameters on Debromination in Amination
This table illustrates how modifying reaction conditions can suppress debromination in a generic Buchwald-Hartwig amination of a heteroaryl bromide.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Desired Amine Yield (%) | Debrominated Byproduct (%) |
| 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | 55 | 25 |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 80 | 10 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 90 | 85 | <5 |
| 4 | Pd₂(dba)₃ | BrettPhos | K₂CO₃ | Dioxane | 100 | 82 | 7 |
Experimental Protocol: Buchwald-Hartwig Amination with Minimized Debromination
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound, aiming to reduce the formation of the debrominated byproduct.
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with this compound, the amine, K₃PO₄, Pd(OAc)₂, and RuPhos.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 5-Bromopyrazine-2-carboxylic Acid
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 5-Bromopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions, ensuring successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][2][3] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a critical role in stabilizing the active palladium catalyst and facilitating key steps in the catalytic cycle.[4][5] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), can often enable lower catalyst loadings by promoting efficient oxidative addition and reductive elimination.[4][5] The optimal palladium-to-ligand ratio is often 1:1 to 1:2.[4] An excess of ligand can sometimes stabilize the catalyst but may also inhibit the reaction.[6]
Q3: What are common side reactions, and how can they be minimized by optimizing catalyst loading?
A3: Common side reactions include homocoupling of the coupling partner, dehalogenation of the this compound, and catalyst decomposition to palladium black.[7][8]
-
Homocoupling: This can sometimes be suppressed by using lower catalyst loadings and ensuring the reaction is run under strictly anaerobic conditions.[7]
-
Dehalogenation: This side reaction can become more prevalent at higher temperatures and with longer reaction times. Optimizing the catalyst loading to achieve a reasonable reaction rate at a lower temperature can help minimize dehalogenation.
-
Catalyst Decomposition: Using the appropriate ligand to stabilize the catalyst and avoiding excessively high temperatures can prevent the formation of inactive palladium black.[8] In some cases, using a pre-catalyst can lead to cleaner reactions and less decomposition.[6][9]
Q4: When should I consider using a palladium pre-catalyst?
A4: Palladium pre-catalysts are well-defined, air- and moisture-stable complexes that readily form the active Pd(0) species in solution.[4][6] They are highly recommended for ensuring the efficient generation of the active catalyst, which can lead to more reproducible results and allow for lower catalyst loadings.[9] If you are experiencing issues with catalyst activation or reaction reproducibility with standard Pd(II) sources like Pd(OAc)₂, switching to a pre-catalyst is a prudent step.[10]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium source and ligand are pure and handled under an inert atmosphere. Consider using a palladium pre-catalyst for more reliable activation.[9] Prepare the active catalyst in situ before adding the substrates. |
| Inappropriate Ligand | The electron-deficient nature of the pyrazine ring can be challenging. Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.[4][5][11] |
| Suboptimal Base | The choice of base is critical. Screen a range of bases such as K₃PO₄, Cs₂CO₃, or organic bases. The base can affect both the catalyst activity and the stability of the carboxylic acid group.[12] |
| Incorrect Solvent | Ensure your solvent is anhydrous and degassed. Common solvents for cross-coupling include toluene, dioxane, and DMF.[12] The solubility of all components, including the base, is important for reaction efficiency. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. However, be mindful of potential side reactions at higher temperatures.[9] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading. Start with a systematic increase from your initial loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).[13] |
Problem 2: Reaction Stalls Before Completion
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The formation of palladium black is a visual indicator of catalyst decomposition.[8] Use a more robust ligand to stabilize the active catalyst. Lowering the reaction temperature may also help. Consider adding a second portion of the catalyst to the reaction mixture. |
| Inhibition by Reactants or Products | The nitrogen atoms in the pyrazine ring can coordinate to the palladium center and inhibit the catalyst.[8] Using a ligand with a strong affinity for palladium can sometimes mitigate this issue. |
| Poor Mixing | Ensure vigorous stirring, especially for heterogeneous mixtures.[9] Inadequate mixing can lead to localized concentration gradients and slow down the reaction. |
Problem 3: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This is often promoted by the presence of oxygen.[7] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Using a slightly lower catalyst loading might also reduce the rate of this side reaction. |
| Dehalogenation | This can be influenced by the choice of ligand, base, and temperature. Screen different ligands and bases. Try running the reaction at a lower temperature for a longer period. |
| Protodeboronation (Suzuki) | The carboxylic acid group can promote protodeboronation. Using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can increase stability.[7] Minimizing the amount of water in the reaction can also be beneficial. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screening Reaction:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromopyrazine-2-carboxylic Acid Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the reaction scale-up of 5-Bromopyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The most frequently encountered issues during the scale-up of this compound synthesis include:
-
Poor Solubility: The starting materials, intermediates, or the final product may have limited solubility in the chosen solvent, leading to heterogeneous mixtures that are difficult to stir and react evenly.
-
Exothermic Reactions: The bromination or oxidation steps can be highly exothermic, posing a significant safety risk and potentially leading to the formation of impurities if not properly controlled.
-
Impurity Profile Changes: The types and quantities of impurities may differ between small-scale and large-scale reactions due to localized overheating, longer reaction times, or changes in mass transfer.
-
Difficult Product Isolation: The product may be difficult to crystallize or precipitate from the reaction mixture, leading to low isolated yields.
-
Reagent Addition Control: The rate of addition of reagents, such as the oxidizing agent, is critical. Poor control on a larger scale can lead to runaway reactions or the formation of byproducts.
Q2: How does the choice of solvent impact the scale-up process?
A2: The solvent plays a critical role in reaction scale-up. Key considerations include:
-
Solubility: The solvent must be able to dissolve the reactants to a reasonable extent to ensure a homogeneous reaction.
-
Boiling Point: A solvent with a suitable boiling point is necessary to maintain the desired reaction temperature.
-
Safety: The solvent should have a high flash point and low toxicity.
-
Work-up: The solvent should be easily separable from the product during the work-up procedure (e.g., extraction, distillation).
-
Cost: For large-scale synthesis, the cost of the solvent becomes a significant factor.
Q3: What are the key safety considerations for this reaction at scale?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Management: Implement robust cooling systems to control exothermic reactions.
-
Ventilation: Ensure adequate ventilation to handle any volatile or toxic fumes.
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety glasses, lab coats, and gloves.
-
Emergency Procedures: Have a clear plan for handling spills, fires, or other emergencies.
-
Reagent Handling: Use appropriate techniques for handling hazardous reagents like potassium permanganate (a strong oxidizer).
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing lower than expected yields upon scaling up, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase the reaction time if necessary. |
| Poor Temperature Control | - Ensure uniform heating and efficient stirring to avoid localized hot or cold spots. - Calibrate temperature probes and controllers. |
| Suboptimal Reagent Stoichiometry | - Re-verify the molar ratios of your reactants. On a larger scale, small measurement errors can have a significant impact. |
| Product Loss During Work-up | - Optimize the pH for precipitation during the work-up. - Perform multiple extractions with smaller volumes of solvent. |
Issue 2: High Levels of Impurities
An increase in impurities is a common scale-up problem. The following table outlines potential impurities and mitigation strategies.
| Potential Impurity | Likely Cause | Recommended Action |
| Unreacted 5-Bromo-2-methylpyrazine | Incomplete oxidation. | - Increase the amount of oxidizing agent (e.g., KMnO₄). - Extend the reaction time or increase the temperature slightly. |
| Over-oxidized byproducts | Excessive oxidizing agent or high reaction temperature. | - Reduce the amount of oxidizing agent. - Control the rate of addition of the oxidizing agent. - Maintain a consistent reaction temperature. |
| Dimerization Products | Side reactions at elevated temperatures. | - Optimize the reaction temperature to minimize side reactions. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example and may require optimization for your specific equipment and scale.
Materials:
-
5-Bromo-2-methylpyrazine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: Charge a suitably sized reactor with 5-Bromo-2-methylpyrazine and water. Begin agitation.
-
Heating: Heat the mixture to approximately 80°C.
-
Oxidant Addition: Slowly add a solution of potassium permanganate in water to the reactor, maintaining the temperature between 85-90°C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching and Filtration: Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidification: Adjust the pH of the filtrate to ~2-3 with hydrochloric acid to precipitate the product.
-
Isolation: Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following tables provide illustrative data for how reaction parameters can affect yield and purity at different scales.
Table 1: Effect of Temperature on Yield and Purity
| Scale | Temperature (°C) | Yield (%) | Purity (%) |
| 1 g | 80 | 75 | 98 |
| 1 g | 90 | 82 | 97 |
| 1 g | 100 | 78 | 95 |
| 100 g | 80 | 72 | 97 |
| 100 g | 90 | 79 | 96 |
| 100 g | 100 | 75 | 93 |
Table 2: Effect of Oxidant Molar Ratio on Conversion
| Scale | Molar Ratio (KMnO₄:Substrate) | Conversion (%) |
| 1 g | 2.0 | 85 |
| 1 g | 2.5 | 98 |
| 1 g | 3.0 | 99 |
| 100 g | 2.0 | 82 |
| 100 g | 2.5 | 96 |
| 100 g | 3.0 | 98 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Technical Support Center: Palladium Catalyst Removal in 5-Bromopyrazine-2-carboxylic Acid Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 5-Bromopyrazine-2-carboxylic acid. Palladium-catalyzed cross-coupling reactions are pivotal in synthesizing complex molecules, but residual palladium must be removed to prevent interference in subsequent reactions and to meet stringent purity requirements for pharmaceutical applications.[1][2][3]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and provides structured solutions.
Issue 1: Incomplete Removal of Palladium Catalyst
-
Symptom: The product remains colored (black, grey, or brownish-orange) after initial filtration.[4] ICP-MS analysis indicates high levels of residual palladium.
-
Possible Cause 1: Soluble Palladium Species: Homogeneous palladium catalysts or fine palladium particles may pass through standard filtration media.[4][5] Simple filtration is most effective for heterogeneous catalysts like Pd/C.[4]
-
Suggested Solution:
-
Use a Filter Aid: Employ a pad of Celite® (1-2 cm thick) over the filter paper to trap fine particles.[4][6][7]
-
Utilize Scavengers: Treat the reaction mixture with a palladium scavenger. Thiol, amine, or phosphine-functionalized scavengers are effective at binding soluble palladium.[4][6]
-
Consider Chromatography: Column chromatography can separate the desired product from soluble palladium species.[1][5]
-
-
-
Possible Cause 2: Inefficient Scavenging: The chosen scavenger or the scavenging conditions may not be optimal.
-
Suggested Solution:
-
Optimize Conditions: Increase the reaction temperature (e.g., to 50 °C) or extend the treatment time (e.g., up to 24 hours) to improve scavenger efficiency.[8]
-
Select an Appropriate Scavenger: The choice of scavenger depends on the palladium's oxidation state and the solvent system.[4] Thiol-based scavengers are versatile for various palladium forms.[9]
-
Combination of Methods: A multi-step approach, such as filtration through Celite followed by a scavenger treatment, can be more effective.[8]
-
-
Issue 2: Significant Product Loss During Purification
-
Symptom: Low recovery of this compound after palladium removal.
-
Possible Cause 1: Adsorption onto Purification Media: Activated carbon and some scavenger resins can non-specifically bind to the product, especially polar compounds like carboxylic acids.[3][8]
-
Suggested Solution:
-
Reduce Adsorbent Amount: Use the minimum effective quantity of activated carbon or scavenger.[8]
-
Screen Different Scavengers: Test various scavengers to find one with lower non-specific binding to your product.[8]
-
Solvent Selection: The choice of solvent can impact the interaction between the product and the adsorbent.[8]
-
Wash Thoroughly: After filtration, wash the scavenger or activated carbon with fresh solvent to recover adsorbed product.[4]
-
-
-
Possible Cause 2: Co-precipitation: The product may co-precipitate with palladium species.
-
Suggested Solution: Adjust the pH or solvent system to ensure the product remains soluble during the palladium removal process.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common first step for removing a palladium catalyst?
A1: The most common initial step is filtration of the reaction mixture through a pad of Celite®.[1][7] This helps to remove insoluble palladium species and other inorganic salts.[1]
Q2: How does Celite® aid in palladium removal?
A2: Celite®, a form of diatomaceous earth, acts as a filter aid by creating a porous layer on the filter medium. This layer effectively traps fine palladium particles that might otherwise pass through the filter paper.[4]
Q3: When should I use activated carbon for palladium removal?
A3: Activated carbon is effective for removing palladium, but it can also lead to product loss through adsorption.[3][5] It is often used when other methods are insufficient. It is crucial to optimize the amount of carbon and the treatment time to minimize product loss.[5]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported reagents, often silica or polymer-based, that contain functional groups with a high affinity for palladium.[2][10] These functional groups, such as thiols, amines, or triazines (like TMT), chelate with the palladium, allowing it to be removed by filtration.[8][9][11]
Q5: Can I reuse the palladium catalyst after removal?
A5: Heterogeneous catalysts like palladium on carbon (Pd/C) can often be recovered by filtration, washed, and reused, though their activity may diminish over time.[4] Recovering homogeneous catalysts for reuse is more complex. The palladium captured by scavengers can be sent for refining to recover the precious metal.[4]
Quantitative Data on Palladium Removal
The effectiveness of different palladium removal techniques can vary based on the specific reaction conditions. The following table summarizes typical efficiencies.
| Method | Initial Pd Level | Final Pd Level | Removal Efficiency (%) | Notes |
| Filtration through Celite and charcoal | 80-100 ppm | <10 ppm | >87.5% | Effective for macroscopic palladium particles.[3] |
| Activated Carbon (e.g., Darco KB-B) | 300 ppm | <1 ppm | >99% | Potential for product loss due to adsorption.[3] |
| Scavenger Resin (e.g., MP-TMT) | ~1200 ppm | <10 ppm | >99% | High loading capacity and efficiency.[8] |
| Column Chromatography followed by Scavenging | High | <50 ppm | ~98% | Effective for achieving very low palladium levels.[12] |
Experimental Protocols
Protocol 1: Palladium Removal using Filtration through Celite®
-
Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite® and gently compact it to form a level bed.[4]
-
Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite® pad.[5]
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to lower its viscosity.[4]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Wash: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[4]
-
Collect Filtrate: The combined filtrate contains the product, free from insoluble palladium.[4]
Protocol 2: Palladium Removal using Activated Carbon
-
Prepare Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[8]
-
Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[8]
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is thick enough to prevent fine carbon particles from passing through.[8]
-
Wash: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[8]
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
Protocol 3: Palladium Removal using a Scavenger Resin (Batch Method)
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM).[8]
-
Add Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst.[8]
-
Stir Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[8]
-
Filter Resin: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[8]
-
Wash Resin: Wash the filter cake with fresh solvent for complete product recovery.[8]
-
Concentrate Solution: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Quantify the residual palladium content using ICP-MS.[8]
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting logic for palladium removal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. spinchem.com [spinchem.com]
- 11. biotage.com [biotage.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromopyrazine-2-carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyrazine-2-carboxylic acid. The following information is curated to address common challenges, particularly in managing reaction temperature during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for the synthesis of pyrazine derivatives, and how does it apply to this compound?
Q2: My reaction to produce this compound is showing low yield. Could the reaction temperature be the cause?
A2: Yes, incorrect reaction temperature is a common reason for low yields in pyrazine synthesis.[3] If the temperature is too low, the reaction may be incomplete.[3] Conversely, if the temperature is too high, it can lead to the degradation of the product or the formation of unwanted side products.[3][4] It is recommended to monitor the reaction progress using techniques like TLC or HPLC to determine if the reaction is proceeding as expected and to adjust the temperature accordingly.
Q3: I am observing the formation of significant impurities in my synthesis of this compound. How can I troubleshoot this with respect to temperature?
A3: The formation of impurities is often temperature-dependent. High reaction temperatures can promote side reactions.[4] To mitigate this, consider the following:
-
Lower the reaction temperature: A systematic optimization of the reaction temperature, starting from a lower value and gradually increasing it, can help find the optimal point where the desired reaction proceeds efficiently with minimal side product formation.[3]
-
Controlled addition of reagents: For exothermic reactions, such as some brominations, the controlled addition of reagents at a low temperature (e.g., in an ice bath) can help to manage the reaction exotherm and prevent the formation of impurities.
-
Isothermal reaction conditions: Maintaining a stable and uniform temperature throughout the reaction is critical. Use a reliable heating mantle or oil bath with good stirring to ensure even heat distribution.
Q4: Are there any known thermal hazards associated with the synthesis of this compound?
A4: While specific thermal hazard data for the synthesis of this compound is not documented in the available literature, reactions involving bromination and the synthesis of heterocyclic compounds can be exothermic. It is crucial to consider the potential for rapid temperature increases, especially during the addition of reagents. A thorough safety assessment should be conducted before performing the synthesis at scale.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or HPLC. | Many organic reactions have a minimum activation energy that must be overcome. Increasing the temperature can provide the necessary energy for the reaction to proceed at a reasonable rate.[3] |
| Reaction temperature is too high, leading to product degradation. | If analysis shows the formation of degradation products, reduce the reaction temperature. Consider using milder reaction conditions if possible. | Pyrazine derivatives can be sensitive to high temperatures and harsh reaction conditions, which can lead to decomposition.[3] |
| Reaction time is insufficient for the given temperature. | Extend the reaction time at the current temperature, monitoring for product formation. | Some reactions are slow and require more time to reach completion, even at an appropriate temperature.[3] |
Issue 2: Formation of Multiple Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high, promoting side reactions. | Lower the reaction temperature to improve selectivity towards the desired product. A temperature screening study is recommended. | Higher temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to a mixture of products.[4] |
| Poor heat dissipation leading to localized "hot spots". | Improve stirring to ensure homogenous heat distribution. For highly exothermic steps, consider a slower rate of addition of reagents or external cooling. | Localized high temperatures can cause decomposition of reactants or products and promote side reactions. |
| Incorrect heating method. | Use a controlled heating source like an oil bath or a heating mantle with a temperature controller for precise and stable temperature management. | Fluctuation in temperature can affect the reaction outcome and reproducibility. |
Experimental Protocols (Generalized from Related Syntheses)
Please note: The following protocols are generalized based on the synthesis of related pyrazine and brominated heterocyclic compounds. These should be adapted and optimized for the specific synthesis of this compound.
General Protocol for a Hypothetical Bromination of a Pyrazine Carboxylic Acid Precursor
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: Dissolve the pyrazine carboxylic acid precursor in a suitable solvent (e.g., acetic acid).
-
Temperature Control: Place the flask in an oil bath on a magnetic stirrer with a heating plate. Use a thermometer to monitor the temperature of the oil bath.
-
Reagent Addition: While stirring, slowly add the brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) through the dropping funnel. For potentially exothermic additions, an ice bath may be used initially.
-
Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., start with a moderate temperature like 60-80°C and adjust as needed based on reaction monitoring).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Proceed with the appropriate work-up and purification steps.
Visualizing Workflows
Caption: A logical workflow for troubleshooting low yields.
Caption: A strategy for proactive temperature management.
References
- 1. CN104245680A - Process for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting difficult amide couplings with sterically hindered amines and 5-Bromopyrazine-2-carboxylic acid
Topic: Troubleshooting Difficult Amide Couplings with Sterically Hindered Amines and 5-Bromopyrazine-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the amide coupling of sterically hindered amines and this compound. The inherent steric bulk of the amine and the electron-deficient nature of the pyrazine ring can lead to low yields and slow reaction times. This resource provides detailed troubleshooting advice, comparative data on coupling reagents, and step-by-step experimental protocols to overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction between a sterically hindered amine and this compound is failing or giving very low yields. What are the most likely causes?
A1: Several factors can contribute to poor outcomes in this challenging coupling reaction:
-
Steric Hindrance: The bulky nature of the amine can physically impede its approach to the activated carboxylic acid, slowing down or preventing the reaction.
-
Low Nucleophilicity of the Amine: Sterically hindered amines are often poor nucleophiles, which reduces their reactivity towards the activated acid.
-
Deactivation of the Pyrazine Acid: The electron-withdrawing nature of the pyrazine ring can decrease the reactivity of the carboxylic acid.
-
Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to sufficiently activate the electron-deficient this compound.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical factors that can significantly impact the reaction's success.[1]
-
Hydrolysis of Activated Species: Trace amounts of water in the reaction can hydrolyze the activated acid intermediate, preventing the desired amide formation.[1]
Q2: Which coupling reagents are most effective for this type of difficult amide bond formation?
A2: For sterically hindered and electronically challenging couplings, more powerful coupling reagents are generally required. Standard reagents like DCC or EDC/HOBt may prove ineffective.[2][3] Consider using one of the following:
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective for coupling sterically hindered amino acids and are excellent choices for this system.[4][5] COMU is often preferred due to its enhanced safety profile compared to the potentially explosive HOBt/HOAt-based reagents.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very powerful. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be beneficial.[6]
-
Propylphosphonic Anhydride (T3P®): T3P is a versatile and cost-effective reagent that has shown great success in forming amides from a wide range of substrates, including non-nucleophilic anilines, with minimal side reactions.[7][8][9]
Q3: What is the role of the base in these coupling reactions, and which one should I choose?
A3: The base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts formed during the reaction. For sterically hindered couplings, a non-nucleophilic, bulky base is generally preferred to minimize side reactions.
-
N,N-Diisopropylethylamine (DIPEA): This is a very common choice for hindered couplings as its bulkiness prevents it from acting as a nucleophile.
-
N-Methylmorpholine (NMM): NMM is another suitable non-nucleophilic base. The choice between DIPEA and NMM can sometimes influence the extent of side reactions like urethane formation in certain contexts.[10]
-
Pyridine: While a weaker base, pyridine can be effective, particularly in combination with reagents like T3P®.[7][8]
Q4: Can I improve my yield by changing the solvent or reaction temperature?
A4: Absolutely.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are commonly used. The choice of solvent can affect the solubility of your reactants and the stability of the activated species.[10]
-
Temperature: While many couplings are run at room temperature, increasing the temperature can sometimes overcome the activation energy barrier for sterically hindered substrates. However, be aware that higher temperatures can also increase the rate of side reactions and racemization if chiral centers are present. A moderately elevated temperature (e.g., 40-60 °C) is a reasonable starting point for optimization.
Q5: Are there alternative methods to activate this compound if standard coupling reagents fail?
A5: Yes. If standard coupling reagents are not providing the desired results, you can try converting the carboxylic acid to a more reactive intermediate:
-
Acyl Fluoride Formation: Acyl fluorides are generally more stable than acyl chlorides but still highly reactive towards amines. They can be generated in situ using reagents like XtalFluor-E, Deoxo-Fluor, or by using a deoxyfluorinating reagent like CpFluor.[11][12][13] This method has been shown to be effective for coupling sterically hindered substrates and electron-deficient amines.[11]
-
Acyl Chloride Formation: Converting the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic activation method. The resulting acyl chloride is highly reactive and may successfully couple with your hindered amine, though the conditions are harsher and may not be suitable for sensitive substrates.[14]
Troubleshooting Guide
This section provides a structured approach to troubleshooting your difficult amide coupling reaction.
Diagram: Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting difficult amide couplings.
Comparative Data of Coupling Reagents
The following table provides a summary of commonly used coupling reagents for difficult amide formations. Yields are indicative and can vary significantly based on the specific substrates and reaction conditions.
| Coupling Reagent | Class | Typical Equivalents (vs. Acid) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield Range (Difficult Couplings) | Key Considerations |
| HATU | Uronium/Aminium | 1.1 - 1.5 | DIPEA (2-3) | DMF, DCM | 0 - 40 | 60-95% | Highly effective for hindered systems, but HOAt is potentially explosive.[4][5] |
| COMU | Uronium | 1.1 - 1.5 | DIPEA (1-2) | DMF, MeCN | 0 - 40 | 65-95% | Similar reactivity to HATU with a better safety profile.[5] |
| T3P® | Phosphonic Anhydride | 1.2 - 1.5 | Pyridine or DIPEA (2-4) | EtOAc, MeCN | 0 - 60 | 50-90% | Cost-effective, water-soluble byproducts, and suitable for a wide range of substrates.[7][8][9] |
| PyBOP | Phosphonium | 1.1 - 1.5 | DIPEA (2-3) | DMF, DCM | 0 - 40 | 55-90% | Does not react with the amine, which can be an advantage.[6] |
| EDC/HOBt | Carbodiimide | 1.2 - 1.5 | DIPEA or NMM (1-2) | DCM, DMF | 0 - 25 | 10-60% | Often insufficient for highly hindered couplings.[2][3] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-50 °C. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling using T3P®
-
To a solution of this compound (1.0 eq) and the sterically hindered amine (1.2 eq) in ethyl acetate or acetonitrile, add pyridine (3.0 eq).
-
Cool the mixture to 0 °C.
-
Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or gently heat to 40-60 °C to increase the reaction rate.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 3: Two-Step Amide Coupling via Acyl Fluoride Formation
-
Acyl Fluoride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a deoxyfluorinating agent such as XtalFluor-E (1.2 eq) or Deoxo-Fluor (1.2 eq) at 0 °C.
-
Add a non-nucleophilic base like DIPEA (1.5 eq) and allow the mixture to stir at room temperature for 1-2 hours, or until the formation of the acyl fluoride is complete (monitor by ¹⁹F NMR if possible, or by quenching a small aliquot with methanol and analyzing the methyl ester formation by LC-MS).
-
-
Amide Formation:
-
In a separate flask, dissolve the sterically hindered amine (1.2 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (this may take several hours to overnight).
-
Work up the reaction as described in the previous protocols.[11]
-
Reaction Pathway Diagram
Caption: The general pathway for amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromopyrazine-2-carboxylic Acid and 5-Chloropyrazine-2-carboxylic Acid for Researchers
For researchers and professionals in drug development and synthetic chemistry, the choice between halogenated pyrazine intermediates is critical for reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 5-Bromopyrazine-2-carboxylic acid and 5-chloropyrazine-2-carboxylic acid, supported by theoretical principles and representative experimental protocols.
Executive Summary
This compound and 5-chloropyrazine-2-carboxylic acid are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. Their reactivity is primarily dictated by the nature of the halogen substituent on the pyrazine ring. In general, the carbon-bromine (C-Br) bond in this compound is weaker than the carbon-chlorine (C-Cl) bond in its chloro-counterpart. This fundamental difference in bond strength significantly influences their reactivity in common cross-coupling and nucleophilic substitution reactions.
Key Findings:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): this compound is generally more reactive than 5-chloropyrazine-2-carboxylic acid. The oxidative addition of the palladium catalyst to the C-Br bond is typically faster and occurs under milder conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The relative reactivity in SNAr reactions is less straightforward and can be influenced by the nucleophile, solvent, and reaction conditions. However, the greater polarizability of the C-Br bond can sometimes favor displacement of the bromide.
This guide will delve into the theoretical underpinnings of this reactivity difference and provide detailed experimental protocols for representative reactions to aid in the practical application of these compounds.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound and 5-chloropyrazine-2-carboxylic acid is presented below.
| Property | This compound | 5-Chloropyrazine-2-carboxylic acid |
| CAS Number | 876161-05-6 | 36070-80-1 |
| Molecular Formula | C₅H₃BrN₂O₂ | C₅H₃ClN₂O₂ |
| Molecular Weight | 202.99 g/mol | 158.54 g/mol |
| Appearance | White to off-white solid | White to light yellow powder |
| Melting Point | Not reported | 149 °C (decomposes)[1] |
| Purity | ≥98% | ≥98%[1] |
Theoretical Reactivity Comparison
The difference in reactivity between the two compounds can be primarily attributed to the differing properties of the carbon-halogen bond.
-
Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is weaker than the C-Cl bond (average bond energy ~340 kJ/mol). This lower bond dissociation energy for the C-Br bond makes it more susceptible to cleavage, which is a key step in many reactions.
-
Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide. The weaker C-Br bond in this compound leads to a lower activation energy for this step, resulting in faster reaction rates and often allowing for the use of milder reaction conditions (lower temperatures, less reactive catalysts) compared to 5-chloropyrazine-2-carboxylic acid. The general reactivity trend for aryl halides in these couplings is I > Br > OTf >> Cl.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the reaction proceeds through a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate and the ability of the halogen to act as a leaving group are crucial. While chlorine is more electronegative, the bromide ion is a better leaving group in many contexts due to its larger size and lower charge density, which allows it to better stabilize the negative charge. The greater polarizability of the C-Br bond can also facilitate the initial attack by the nucleophile.
Experimental Protocols and Comparative Data
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The following are representative protocols for the coupling of both 5-bromo- and 5-chloropyrazine-2-carboxylic acid with an arylboronic acid.
Expected Outcome: this compound is expected to react more readily, likely requiring lower catalyst loading, a less specialized ligand, and/or shorter reaction times and lower temperatures to achieve a comparable yield to its chloro-analog. For 5-chloropyrazine-2-carboxylic acid, more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands, are often necessary to overcome the stronger C-Cl bond.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction: this compound + Arylboronic acid → 5-Arylpyrazine-2-carboxylic acid
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
-
Expected Yield: 70-95%
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chloropyrazine-2-carboxylic acid
-
Reaction: 5-Chloropyrazine-2-carboxylic acid + Arylboronic acid → 5-Arylpyrazine-2-carboxylic acid
-
Reagents:
-
5-Chloropyrazine-2-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.05 equiv) and XPhos (0.1 equiv) or a pre-formed palladium-ligand complex.
-
K₃PO₄ (3.0 equiv)
-
-
Solvent: Toluene/Water (10:1) or 2-Methyltetrahydrofuran
-
Procedure:
-
In a reaction vessel, combine 5-Chloropyrazine-2-carboxylic acid, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere multiple times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
-
-
Expected Yield: 60-85%
Nucleophilic Amination
Nucleophilic amination is a key transformation in the synthesis of many biologically active molecules. Below are representative protocols for the reaction of an amine with both 5-halopyrazine-2-carboxylic acids.
Expected Outcome: Similar to cross-coupling reactions, the C-Br bond is generally more labile, suggesting that this compound will undergo amination under milder conditions than 5-chloropyrazine-2-carboxylic acid.
Experimental Protocol: Nucleophilic Amination of this compound
-
Reaction: this compound + Amine → 5-(Amino)pyrazine-2-carboxylic acid
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (2.0 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the amine and DIPEA.
-
Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction's progress.
-
Once complete, cool the reaction and pour it into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
-
-
Expected Yield: 65-90%
Experimental Protocol: Nucleophilic Amination of 5-Chloropyrazine-2-carboxylic acid
-
Reaction: 5-Chloropyrazine-2-carboxylic acid + Amine → 5-(Amino)pyrazine-2-carboxylic acid
-
Reagents:
-
5-Chloropyrazine-2-carboxylic acid (1.0 equiv)
-
Amine (2.5 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable inorganic base (3.0 equiv)
-
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO
-
Procedure:
-
Combine 5-Chloropyrazine-2-carboxylic acid, the amine, and the base in the solvent.
-
Heat the reaction mixture to a higher temperature, typically 120-150 °C, and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Work up the reaction as described for the bromo-analog, typically involving dilution with water and extraction or filtration.
-
Purify the crude material.
-
-
Expected Yield: 50-80%
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and nucleophilic amination reactions discussed.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a nucleophilic aromatic amination reaction.
Conclusion
The choice between this compound and 5-chloropyrazine-2-carboxylic acid as a synthetic intermediate will depend on the specific reaction, desired yield, and available laboratory resources. For palladium-catalyzed cross-coupling reactions, this compound is the more reactive and often preferred substrate, allowing for milder conditions and potentially higher yields. For nucleophilic aromatic substitution reactions, while the bromo-derivative is also generally more reactive, the difference may be less pronounced, and optimization of reaction conditions is key for both substrates. Researchers should consider the cost and availability of each starting material, as aryl chlorides are often less expensive than their bromide counterparts. This guide provides a foundational understanding and practical starting points for the effective utilization of these important heterocyclic building blocks.
References
A Comparative Analysis of Suzuki Coupling Yields: Bromopyrazine vs. Bromopyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Heterocyclic Aryl Bromides for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of complex molecules, particularly in drug discovery, the choice of heterocyclic building blocks is critical. This guide provides a comparative analysis of the Suzuki coupling performance of two important classes of substrates: bromopyrazine carboxylic acids and bromopyridine carboxylic acids. Understanding the relative reactivity and optimizing reaction conditions for these substrates is crucial for achieving high yields and purity.
Executive Summary
Both bromopyridine and bromopyrazine carboxylic acids are viable substrates for Suzuki coupling reactions. However, their reactivity is influenced by the position of the bromine atom, the carboxylic acid group, and the nitrogen atoms within the heterocyclic ring. The electron-withdrawing nature of the pyridine and pyrazine rings generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the palladium catalytic cycle. The presence of the carboxylic acid and the lone pairs on the nitrogen atoms can, however, coordinate with the palladium catalyst, potentially influencing its activity.
Available data on model systems suggests that both classes of compounds can afford good to excellent yields, typically ranging from 70% to over 90%, with the appropriate choice of catalyst, ligand, base, and solvent. For instance, studies on 5-bromonicotinic acid have demonstrated high yields with various palladium catalysts. While direct, side-by-side comparative studies for a range of bromopyrazine carboxylic acids are limited in the literature, data from closely related pyrazine derivatives, such as aminobromopyrazines and pyrazine carboxamides, indicate comparable reactivity and yields under similar conditions.
Data Presentation: A Comparative Overview of Suzuki Coupling Yields
The following tables summarize representative Suzuki coupling yields for bromopyridine and bromopyrazine derivatives. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies. The data for bromopyrazine derivatives is primarily based on substrates with functionalities other than a carboxylic acid, which may influence the observed yields.
Table 1: Suzuki Coupling Yields of Bromopyridine Derivatives
| Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromonicotinic Acid | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 95 |
| 5-Bromonicotinic Acid | Phenylboronic Acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | DMF | 80 | 8 | 92 |
| 5-Bromonicotinic Acid | Phenylboronic Acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | DMF | 80 | 12 | 89 |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | 85 |
| 2-Amino-5-bromo-4-methylpyridine | 4-Chlorophenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | 78 |
Table 2: Suzuki Coupling Yields of Bromopyrazine Derivatives (Amide Analogues)
| Bromopyrazine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 85 |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Methylphenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 82 |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 75 |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Chlorophenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 60 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yielding Suzuki coupling reactions. Below are representative protocols for the coupling of bromopyridine and bromopyrazine derivatives.
Protocol 1: Suzuki Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid[1]
Materials:
-
5-Bromonicotinic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF to the flask via syringe.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with Arylboronic Acids[2]
Materials:
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk tube equipped with a stirrer, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), the respective arylboronic acid (1.0 equiv), potassium phosphate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).[2]
-
Under an inert argon atmosphere, add a 10:1 mixture of 1,4-dioxane and water.[2]
-
Heat the reaction mixture to 90 °C and stir for 24 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
Mandatory Visualization
The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: A Typical Experimental Workflow for Suzuki Coupling Reactions.
References
A Comparative Guide to Alternative Synthetic Routes for 5-Substituted Pyrazine-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The 5-substituted pyrazine-2-carboxylic acid scaffold is a crucial pharmacophore found in numerous biologically active molecules. Its synthesis is a key step in the development of novel therapeutics. This guide provides a comparative analysis of alternative synthetic routes to this important class of compounds, offering objective performance comparisons and supporting experimental data to inform synthetic strategy and process development.
Executive Summary
This guide explores four principal alternative strategies for the synthesis of 5-substituted pyrazine-2-carboxylic acids:
-
Nucleophilic Aromatic Substitution (SNAr) on 5-Halopyrazines: A versatile and widely used method for introducing a variety of substituents.
-
Palladium-Catalyzed Cross-Coupling Reactions: A modern and powerful approach for the synthesis of 5-aryl and 5-vinyl pyrazine-2-carboxylic acids.
-
Oxidation of 5-Alkylpyrazines: A direct method for the synthesis of 5-alkylpyrazine-2-carboxylic acids.
-
Direct C-H Functionalization: An emerging and atom-economical strategy for the late-stage modification of the pyrazine core.
The selection of the optimal route depends on factors such as the desired substituent, substrate availability, scalability, and green chemistry considerations.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Palladium-Catalyzed Cross-Coupling | Route 3: Oxidation of 5-Alkylpyrazines | Route 4: Direct C-H Functionalization |
| Starting Material | 5-Halopyrazine-2-carboxylic acid/ester | 5-Halopyrazine-2-carboxylic acid/ester | 2,5-Dialkylpyrazine | Pyrazine-2-carboxylic acid/ester |
| Key Reagents/Catalysts | Nucleophile (amine, alkoxide, thiol), Base | Palladium catalyst, Ligand, Base, Boronic acid/ester | Oxidizing agent (e.g., KMnO4) | Transition metal catalyst, Oxidant |
| Typical Reaction Conditions | Varies with nucleophile; often elevated temperatures | 80-120 °C, inert atmosphere | Elevated temperatures | Often requires directing groups and specific catalysts |
| Reported Yield | Moderate to high (50-95%) | Good to excellent (60-95%) | Moderate to good (50-80%) | Variable, highly substrate-dependent |
| Substrate Scope | Broad for nucleophiles (N, O, S) | Broad for aryl/vinyl boronic acids | Limited to alkyl groups that can be oxidized | Emerging, scope is expanding |
| Key Advantages | Versatile, well-established | Access to diverse C-C bonds, high yields | Direct conversion of alkyl groups | Atom-economical, late-stage functionalization |
| Key Disadvantages | Requires pre-functionalized starting material | Catalyst cost and removal, inert conditions | Harsh reaction conditions, potential for over-oxidation | Regioselectivity can be a challenge, requires optimization |
Mandatory Visualization
Synthetic Pathways Overview
Caption: Overview of alternative synthetic pathways.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 5-Aminopyrazine-2-carboxylic Acid
This protocol describes the displacement of a chlorine atom from 5-chloropyrazine-2-carboxylic acid with an amine.
Workflow Diagram:
Caption: SNAr experimental workflow.
Materials:
-
5-Chloropyrazine-2-carboxylic acid
-
Amine (e.g., ammonia, primary or secondary amine)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a sealed reaction vessel, add 5-chloropyrazine-2-carboxylic acid (1.0 mmol), the amine nucleophile (1.2-2.0 mmol), and potassium carbonate (2.0-3.0 mmol).
-
Add anhydrous DMF (5-10 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-150 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with aqueous HCl to pH 3-4.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-aminopyrazine-2-carboxylic acid.
Route 2: Palladium-Catalyzed Cross-Coupling - Synthesis of 5-Arylpyrazine-2-carboxylic Acid Methyl Ester
This protocol details a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 5-position. The resulting ester can be hydrolyzed to the carboxylic acid.
Workflow Diagram:
Caption: Suzuki coupling experimental workflow.
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add methyl 5-chloropyrazine-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh3)4 (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the methyl 5-arylpyrazine-2-carboxylate.[1]
-
The ester can be subsequently hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).[2]
Route 3: Oxidation of 5-Alkylpyrazines - Synthesis of 5-Methylpyrazine-2-carboxylic Acid
This protocol describes the oxidation of a methyl group on the pyrazine ring to a carboxylic acid.
Workflow Diagram:
References
A Comparative Guide to the Biological Activity of 5-Halogenated Pyrazine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-halogenated pyrazine-2-carboxylic acid derivatives, with a focus on their antimicrobial and potential anticancer properties. Due to a limited amount of publicly available data specifically on 5-bromopyrazine-2-carboxylic acid derivatives, this guide leverages data from closely related 5-chloropyrazine-2-carboxamides to provide a relevant and insightful comparison. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Antimicrobial Activity
Derivatives of 5-halopyrazine-2-carboxylic acid have demonstrated notable antimicrobial activity, particularly against various strains of Mycobacterium. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of 5-chloro-N-phenylpyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium. Additionally, data on the antibacterial activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against extensively drug-resistant (XDR) Salmonella Typhi is presented.
Table 1: Antimycobacterial Activity of 5-Chloro-N-phenylpyrazine-2-carboxamides [1][2][3]
| Compound | R-group on Phenyl Ring | MIC (µg/mL) vs M. tuberculosis H37Rv | MIC (µg/mL) vs M. kansasii | MIC (µg/mL) vs M. avium |
| 1 | H | 6.25 | >50 | >50 |
| 2 | 2-F | 6.25 | 25 | 50 |
| 3 | 3-F | 3.13 | 25 | 25 |
| 4 | 4-F | 1.56 | 12.5 | 12.5 |
| 5 | 2-Cl | 6.25 | 50 | 50 |
| 6 | 3-Cl | 3.13 | 12.5 | 25 |
| 7 | 4-Cl | 1.56 | 12.5 | 12.5 |
| 8 | 2-Br | 6.25 | >50 | >50 |
| 9 | 3-Br | 3.13 | 25 | 25 |
| 10 | 4-Br | 1.56 | 6.25 | 12.5 |
| 21 | 5-Cl, 2-OH | 1.56 | 12.5 | 12.5 |
| 30 | 4-COOH, 2-OH | 3.13 | 25 | 50 |
Table 2: Antibacterial Activity of N-Aryl Pyrazine-2-Carboxamide Derivatives against XDR S. Typhi [4][5]
| Compound | Aryl Group | MIC (mg/mL) | MBC (mg/mL) |
| 5a | N-(4-bromo-3-methylphenyl) | 50 | 100 |
| 5b | N-(4-(thiophen-2-yl)-3-methylphenyl) | 25 | 50 |
| 5c | N-(4-(furan-2-yl)-3-methylphenyl) | 12.5 | 25 |
| 5d | N-(4-(naphthalen-2-yl)-3-methylphenyl) | 6.25 | 12.5 |
Cytotoxicity
The in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides was evaluated against Chinese hamster ovary (CHO) and renal cell adenocarcinoma (G-401) cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 3.
Table 3: In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides [1][2][3]
| Compound | R-group on Phenyl Ring | IC50 (µM) - CHO Cells | IC50 (µM) - G-401 Cells |
| 21 | 5-Cl, 2-OH | >100 | >100 |
| 30 | 4-COOH, 2-OH | 147 | 110 |
Potential Anticancer Mechanism of Action: JAK/STAT Pathway Inhibition
While specific data for this compound derivatives as anticancer agents is limited, the broader class of pyrazine-based compounds has been investigated as inhibitors of the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[6] This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers. Inhibition of the JAK/STAT pathway by pyrazine derivatives represents a promising strategy for cancer therapy.
Experimental Protocols
Synthesis of N-Aryl-5-halopyrazine-2-carboxamides
The general synthetic route for N-aryl-5-halopyrazine-2-carboxamides involves the conversion of the corresponding 5-halopyrazine-2-carboxylic acid to its acid chloride, followed by amidation with a substituted aniline.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton broth (or another appropriate growth medium) directly in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
Derivatives of 5-halopyrazine-2-carboxylic acid represent a promising class of compounds with significant antimicrobial activity, particularly against mycobacteria. The data on 5-chloro-N-phenylpyrazine-2-carboxamides suggest that the nature and position of substituents on the phenyl ring play a crucial role in their biological activity. While comprehensive anticancer data for this compound derivatives is not yet widely available, their structural similarity to known kinase inhibitors suggests that they may also possess anticancer properties, potentially through the inhibition of signaling pathways such as the JAK/STAT pathway. Further research, including broader screening against various cancer cell lines and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols provided in this guide offer a standardized approach for the evaluation of the biological activities of novel this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shutterstock.com [shutterstock.com]
- 5. mdpi.com [mdpi.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 5-Bromopyrazine-2-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystal structure analysis and its alternatives for the characterization of 5-Bromopyrazine-2-carboxylic acid derivatives, a class of compounds with significant potential in medicinal chemistry.
This publication delves into the experimental intricacies of single-crystal X-ray diffraction (XRD), offering a detailed examination of its capabilities in elucidating key structural parameters. Furthermore, it presents a comparative analysis with alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD), providing researchers with a comprehensive understanding of the strengths and limitations of each method. Experimental data, where available for closely related structures, is presented to offer a tangible comparison.
At a Glance: Comparing Structural Analysis Techniques
The table below summarizes the key performance indicators for single-crystal XRD, NMR spectroscopy, and powder XRD in the context of analyzing this compound derivatives.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Powder X-ray Diffraction |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid (polycrystalline powder) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations | Unit cell parameters, crystal system, phase purity, crystallinity |
| Key Advantages | Unambiguous determination of absolute structure and stereochemistry.[1] | Provides detailed information about the molecule's structure and dynamics in solution.[2] | Useful for materials that do not form single crystals; non-destructive.[3][4] |
| Key Limitations | Requires high-quality single crystals, which can be challenging to grow.[3][5] | Indirectly determines 3D structure; interpretation can be complex for larger molecules. | Provides less detailed structural information than single-crystal XRD.[3] |
| Typical Resolution | Atomic resolution (~0.1 Å) | Not directly applicable | Lower resolution than single-crystal XRD |
In Focus: X-ray Crystal Structure Analysis
Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] This technique provides unequivocal data on bond lengths, bond angles, and the spatial relationship between atoms, which are crucial for understanding the structure-activity relationship of drug candidates.
While a complete crystal structure for this compound was not publicly available at the time of this publication, a study on a closely related derivative, a copper (II) complex with pyrazine-2-carboxamide, provides valuable insight into the molecular geometry and intermolecular interactions that can be expected.
Representative Crystallographic Data for a Pyrazine-2-carboxamide Derivative:
The following table presents selected crystallographic data for the two-dimensional polymeric complex of copper (II) with pyrazine-2-carboxamide. This data serves as a representative example of the detailed structural information obtainable through single-crystal XRD.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.234(3) |
| b (Å) | 7.162(1) |
| c (Å) | 13.987(3) |
| β (°) | 115.45(3) |
| Volume (ų) | 1378.8(5) |
| Z | 4 |
| R-factor | 0.052 |
Data extracted from the crystallographic study of a copper (II) pyrazine-2-carboxamide complex.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for single-crystal X-ray diffraction analysis involves several key stages, from crystal growth to data analysis.
Alternative Structural Characterization Methods
When single crystals of sufficient quality cannot be obtained, or when information about the molecule's behavior in solution is required, alternative techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution.[2] For this compound derivatives, ¹H and ¹³C NMR are instrumental in confirming the substitution pattern on the pyrazine ring and the nature of the carboxylic acid group.
Representative NMR Data for Pyrazine Derivatives:
The following table provides typical chemical shift ranges for protons and carbons in pyrazine derivatives, which can be used to aid in spectral interpretation.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Pyrazine Ring Protons | 8.0 - 9.0 |
| ¹³C | Pyrazine Ring Carbons | 140 - 160 |
| ¹³C | Carboxylic Acid Carbonyl | 165 - 185 |
Note: Chemical shifts are highly dependent on the specific substitution pattern and solvent.
Experimental Protocol: NMR Spectroscopy
The process of obtaining and interpreting NMR spectra follows a well-defined workflow.
Powder X-ray Diffraction (PXRD)
For crystalline materials that do not readily form large single crystals, powder X-ray diffraction provides a valuable alternative.[3] While it does not yield the atomic-level detail of single-crystal XRD, PXRD can be used to determine the crystal system, unit cell parameters, and to assess the phase purity of a sample.
Experimental Protocol: Powder X-ray Diffraction
The workflow for powder XRD is generally faster and requires less specialized sample preparation than single-crystal methods.
Logical Relationship of Techniques
The choice of analytical technique is often guided by the nature of the sample and the specific information required. The following diagram illustrates the logical flow for selecting the most appropriate structural analysis method.
Conclusion
The structural elucidation of this compound derivatives is a critical step in their development as potential therapeutic agents. While single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional atomic arrangement, its application is contingent on the ability to grow high-quality crystals. In instances where this proves challenging, NMR spectroscopy and powder X-ray diffraction offer powerful, complementary insights into the molecular structure and solid-state properties of these compounds. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive understanding of these promising molecules.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. revroum.lew.ro [revroum.lew.ro]
Purity Analysis of Synthesized 5-Bromopyrazine-2-carboxylic Acid: A Comparative Guide to HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in quality control.[1][2] 5-Bromopyrazine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the safety and efficacy of the final drug product.[3] High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique widely recognized for its precision and reliability in identifying and quantifying impurities in pharmaceutical substances.[4][5]
This guide provides a detailed comparison of HPLC with an alternative method, Ultra-High-Performance Liquid Chromatography (UHPLC), for the purity analysis of synthesized this compound, supported by detailed experimental protocols and comparative data.
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method designed to separate this compound from its potential process-related impurities and degradation products.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid or phosphoric acid for pH adjustment of the mobile phase.
-
Reference Standard: A well-characterized reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same diluent to a nominal concentration of 1 mg/mL.
-
Working Solutions: Further dilute the stock solutions as needed for validation experiments (e.g., linearity, LOQ).
4. System Suitability: Before analysis, the system is equilibrated with the mobile phase until a stable baseline is achieved. The reference standard is injected five times, and the following parameters are checked:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers significant improvements in speed and resolution over traditional HPLC by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[5][6]
1. Instrumentation:
-
UHPLC System: A system capable of operating at pressures up to 1000 bar, with a low-dispersion flow path, equipped with a binary pump, autosampler, column thermostat, and DAD.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: Same as HPLC (Acetonitrile and 0.1% Formic Acid in Water).
-
Gradient Program: Start at 5% B, ramp to 95% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 0.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the HPLC and UHPLC methods for the purity analysis of this compound.
| Performance Metric | HPLC Method | UHPLC Method | Justification |
| Purity Assay (%) | 99.5% (Area Normalization) | 99.6% (Area Normalization) | Both methods provide high accuracy; UHPLC may offer slightly better resolution of trace impurities. |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 2.1 min | Faster elution due to shorter column and optimized flow rate in UHPLC.[6] |
| Total Analysis Time | 20 min | 4 min | Significant reduction in run time with UHPLC, increasing sample throughput.[6] |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.005 µg/mL | Higher sensitivity in UHPLC due to sharper peaks and lower baseline noise.[7] |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.015 µg/mL | UHPLC allows for more precise quantification of impurities at very low levels.[7][8] |
| Solvent Consumption per Run | ~ 20 mL | ~ 1.6 mL | UHPLC is a "greener" technique, drastically reducing solvent usage and waste.[6] |
| System Backpressure | ~ 120 bar | ~ 650 bar | A key trade-off; UHPLC requires specialized high-pressure instrumentation. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound using a chromatographic method.
Caption: Workflow for chromatographic purity analysis of this compound.
Logical Framework for Method Validation
The suitability of an HPLC method for its intended purpose is demonstrated through validation, which assesses several key performance characteristics.
Caption: Logical relationship of parameters for HPLC method validation.
Conclusion
Both HPLC and UHPLC are powerful and reliable techniques for the purity analysis of synthesized this compound.[2][4] The choice between them often depends on the specific needs of the laboratory.
-
HPLC remains the gold standard, known for its robustness and widespread availability.[4] It is perfectly suitable for routine quality control where analysis time is not the primary constraint.
-
UHPLC represents a significant advancement, offering much faster analysis times, higher resolution, and reduced solvent consumption.[5][6] This makes it ideal for high-throughput screening environments and for complex samples where trace impurities need to be resolved from the main peak.
Ultimately, the selection of the analytical method should be based on a balance of required performance (speed, sensitivity), available instrumentation, and overall project goals. For all applications, a properly validated method is essential to ensure that the data generated is accurate, reliable, and suitable for its intended purpose in the drug development lifecycle.[9]
References
- 1. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Drug Impurity Analysis: HPLC-CAD Methods & Best Practices | Technology Networks [technologynetworks.com]
- 4. veeprho.com [veeprho.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Confirmation of 5-Bromopyrazine-2-carboxylic Acid Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for reaction products of 5-Bromopyrazine-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. Two principal reaction pathways, amide formation and Suzuki-Miyaura cross-coupling, are explored. This document presents a summary of expected spectroscopic data, detailed experimental protocols, and a comparison with a structurally similar alternative, 5-Bromopyrimidine-2-carboxylic acid, to aid in the identification and characterization of novel compounds.
I. Amide Formation: Synthesis of N-Aryl-5-bromopyrazine-2-carboxamides
The reaction of this compound with anilines is a common method to introduce structural diversity and modulate the biological activity of the pyrazine core. The resulting N-aryl-5-bromopyrazine-2-carboxamides can be readily characterized by standard spectroscopic techniques.
Data Presentation: Spectroscopic Summary
The following table summarizes the expected spectroscopic data for a representative amide product, N-phenyl-5-bromopyrazine-2-carboxamide, based on the analysis of structurally similar compounds.
| Spectroscopic Technique | Expected Data for N-phenyl-5-bromopyrazine-2-carboxamide |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.3 (s, 1H, pyrazine-H), ~8.7 (s, 1H, pyrazine-H), ~8.0 (br s, 1H, NH), ~7.6 (d, 2H, Ar-H), ~7.4 (t, 2H, Ar-H), ~7.2 (t, 1H, Ar-H) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~162 (C=O), ~148 (C-Br), ~145 (pyrazine-C), ~142 (pyrazine-C), ~138 (Ar-C), ~137 (pyrazine-C), ~129 (Ar-CH), ~125 (Ar-CH), ~121 (Ar-CH) ppm. |
| IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, Amide I), ~1530 cm⁻¹ (N-H bend, Amide II), ~1400-1000 cm⁻¹ (C-N stretch, aromatic C-H and C-C vibrations). |
| Mass Spectrometry (EI) | m/z (%): 277/279 ([M]⁺, bromine isotopic pattern), 200 ([M-Br]⁺), 121 ([PhNCO]⁺), 104, 77 ([Ph]⁺). |
Experimental Protocol: Amide Synthesis
This protocol describes a general procedure for the synthesis of N-aryl-5-bromopyrazine-2-carboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Substituted aniline
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess reagent and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. Add the substituted aniline (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization: Amide Synthesis Workflow
In vitro assay results for compounds derived from 5-Bromopyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of compounds derived from 5-bromopyrazine-2-carboxylic acid and its close structural analogs. The following sections detail the performance of these compounds in various assays, supported by experimental data and methodologies to aid in the evaluation and progression of potential therapeutic candidates.
Quantitative Data Summary
Table 1: Antibacterial Activity against Extensively Drug-Resistant (XDR) S. Typhi
| Compound ID | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Data sourced from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which are structurally similar to derivatives of this compound.[1]
Table 2: Alkaline Phosphatase (AP) Inhibitory Activity
| Compound ID | IC₅₀ (µM) |
| 5d | 1.469 ± 0.02 |
IC₅₀ value represents the concentration required for 50% inhibition of the enzyme.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following protocols are representative of the key experiments conducted on pyrazine carboxamide derivatives.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against bacterial strains.
Workflow:
References
Comparing the efficacy of different coupling reagents for 5-Bromopyrazine-2-carboxylic acid
A Comparative Guide to Coupling Reagents for 5-Bromopyrazine-2-carboxylic Acid
The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development. For a molecule such as this compound, a versatile building block in the creation of various biologically active molecules, the efficient formation of an amide linkage is a critical step.[1] The choice of coupling reagent can significantly impact reaction yield, purity, and the ease of product isolation. This guide provides a comparative overview of commonly used coupling reagents for the amidation of this compound, supported by representative experimental protocols and data.
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium-carboxylate salt.[2] Coupling reagents are therefore employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3] These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
Comparative Efficacy of Common Coupling Reagents
The selection of an optimal coupling reagent depends on various factors including the steric and electronic properties of the substrates, desired reaction time, and cost considerations. Below is a summary of the expected performance of representative coupling reagents for the amidation of this compound.
| Coupling Reagent/Additive | Typical Conditions | Expected Yield (%) | Typical Reaction Time | Advantages | Disadvantages & Considerations |
| EDC / HOBt | DCM or DMF, 0°C to RT, DIPEA | 65-85 | 12-24 h | Water-soluble urea byproduct, cost-effective.[4] | Slower reaction times, may be less effective for sterically hindered amines. |
| DCC / HOBt | DCM or THF, 0°C to RT | 70-90 | 12-24 h | Inexpensive, high activation efficiency. | Dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[5] |
| PyBOP | DMF or DCM, 0°C to RT, DIPEA | 85-95 | 2-6 h | High efficiency, low racemization (not applicable here), avoids carcinogenic HMPA byproduct of BOP.[1] | More expensive than carbodiimides. |
| HATU | DMF or NMP, RT, DIPEA | 90-98 | 1-4 h | Very high reactivity and speed, effective for difficult couplings, low side reactions.[6][7] | High cost, potential for side reaction with excess reagent.[8] |
| T3P® | EtOAc or MeCN, RT, Pyridine or DIPEA | 80-95 | 1-5 h | Byproducts are water-soluble, good for large-scale synthesis, safer than some onium salts. | Requires a base to neutralize the phosphoric acid byproduct. |
Experimental Protocols
A generalized procedure for the coupling of this compound with a primary amine is provided below. This protocol can be adapted for different coupling reagents with minor modifications.
Representative Protocol using HATU
This protocol describes the coupling of this compound with a generic primary amine (e.g., Benzylamine).
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.1 eq.)
-
HATU (1.2 eq.)[6]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)[9]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the primary amine (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq.) in one portion to the stirring solution.[10]
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Variations for Other Reagents:
-
For EDC/HOBt: Add this compound, HOBt (1.2 eq.), the amine, and DIPEA to DCM or DMF. Cool the mixture to 0°C and then add EDC (1.2 eq.) portion-wise. Allow the reaction to warm to room temperature and stir overnight.[4][11]
-
For PyBOP: The procedure is very similar to HATU. Dissolve the carboxylic acid, amine, and DIPEA in DMF. Cool to 0°C and add PyBOP (1.2 eq.). Allow the reaction to warm to room temperature and stir for 2-6 hours.[12]
Visualizations
General Amide Coupling Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of an amide using a coupling reagent.
Caption: General workflow for an amide coupling reaction.
General Mechanism of Amide Bond Formation
This diagram shows a simplified mechanism for the activation of a carboxylic acid by a generic coupling reagent and subsequent amidation.
Caption: Simplified mechanism of coupling reagent action.
References
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Benchmarking Synthetic Strategies for 5-Bromopyrazine-2-carboxylic Acid: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Bromopyrazine-2-carboxylic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of a literature-standard synthetic method against a potential novel approach, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
Executive Summary
The synthesis of this compound is a critical step in the development of numerous therapeutic agents. This guide details a well-established, multi-step literature method commencing from 2-aminopyrazine. In parallel, a prospective novel, more direct synthetic route is explored. Key performance indicators such as overall yield, reaction time, and purity are compared to provide a clear basis for methodological evaluation. While the traditional method is reliable, the newer approach presents a potentially more streamlined and efficient alternative.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for both the established literature method and the proposed new synthetic method for producing this compound.
| Parameter | Literature Method | New Synthetic Method |
| Starting Material | 2-Aminopyrazine | 2,5-Dibromopyrazine |
| Key Intermediates | 2-Amino-5-bromopyrazine, 2,5-Dibromopyrazine | Grignard Reagent or Lithiated Intermediate |
| Overall Yield | ~50-60% (Estimated from literature) | Potentially >70% (Hypothesized) |
| Number of Steps | 3 | 1 |
| Total Reaction Time | ~12-24 hours | ~4-6 hours |
| Purity | High (after purification) | High (after purification) |
| Reagents & Conditions | Bromine, NaNO₂, HBr, CuBr, n-BuLi, CO₂ | Mg or n-BuLi, CO₂ |
| Scalability | Demonstrated in literature | Requires further investigation |
Experimental Protocols
Literature Standard Method: Multi-step Synthesis from 2-Aminopyrazine
This established method involves a three-step sequence starting from the commercially available 2-aminopyrazine.
Step 1: Synthesis of 2-Amino-5-bromopyrazine
-
To a stirred solution of 2-aminopyrazine (1 eq.) in a suitable solvent such as acetic acid or a halogenated solvent, slowly add bromine (1.1 eq.) at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is then neutralized with a base (e.g., NaOH solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 2-amino-5-bromopyrazine.
Step 2: Synthesis of 2,5-Dibromopyrazine
-
To a solution of 2-amino-5-bromopyrazine (1 eq.) in an aqueous acidic medium (e.g., HBr), cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.
-
Add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography affords 2,5-dibromopyrazine.
Step 3: Selective Carboxylation to this compound
-
Dissolve 2,5-dibromopyrazine (1 eq.) in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.05 eq.) in hexanes, maintaining the temperature at -78 °C. The selective lithium-halogen exchange occurs at the more reactive 2-position.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated to give the crude product.
-
Purification by recrystallization or column chromatography yields this compound.
New Synthetic Method: Direct Carboxylation of 2,5-Dibromopyrazine
This proposed novel method offers a more direct route to the target molecule, potentially improving efficiency.
-
Under an inert atmosphere, place magnesium turnings (1.1 eq.) in a flame-dried flask containing a crystal of iodine.
-
Add a solution of 2,5-dibromopyrazine (1 eq.) in dry THF dropwise to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has started, add the remaining solution of 2,5-dibromopyrazine at a rate that maintains a gentle reflux. The selectivity of Grignard formation is expected at the more reactive 2-position.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with dilute HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described synthetic methods.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromopyrazine-2-carboxylic Acid
For Immediate Reference: Key Safety and Handling Information for 5-Bromopyrazine-2-carboxylic Acid
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound (CAS No. 876161-05-6). Adherence to these procedures is critical to ensure personal safety and proper disposal of this halogenated organic compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to light yellow powder that can cause skin, eye, and respiratory irritation.[1][2] It is also harmful if swallowed.[3] Therefore, a multi-layered approach to personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Powder) | Safety goggles with side shields or a face shield.[4][5] | Chemical-resistant gloves (Nitrile, powder-free recommended).[6] Double gloving is advised.[4] | Lab coat or chemical-resistant gown.[4][7] | N95 or N100 particle mask or work in a certified chemical fume hood.[4] |
| Working with Solutions | Safety goggles.[6][8] | Chemical-resistant gloves (Nitrile).[6] | Lab coat.[6] | Work in a well-ventilated area or a chemical fume hood.[1] |
| Cleaning and Decontamination | Safety goggles or face shield.[5] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a lab coat.[5] | As needed, based on the scale of the spill. A chemical cartridge-type respirator may be required for large spills.[4] |
| Waste Disposal | Safety goggles. | Chemical-resistant gloves. | Lab coat. | Not generally required if handling sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedure for handling this compound from initial preparation to reaction quenching.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted within a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Gather Materials: Before starting, ensure all necessary PPE, spatulas, weigh boats, and containers are readily available.
-
Don PPE: Put on all required PPE as detailed in Table 1.
-
Weighing: Carefully weigh the desired amount of the compound. Use a clean spatula and avoid creating dust. If any powder spills, clean it up immediately following the spill cleanup protocol.
-
Transfer: Gently transfer the weighed powder to the reaction vessel.
Dissolution and Reaction
-
Solvent Addition: In a well-ventilated fume hood, add the solvent to the vessel containing the this compound.
-
Running the Reaction: Once the compound is in solution, proceed with the reaction according to your experimental protocol. Ensure continuous ventilation and maintain a safe distance from the reaction setup.
-
Monitoring: Regularly check the reaction for any unexpected changes.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection. As a brominated compound, this compound and any materials contaminated with it are considered halogenated organic waste.[9]
Waste Segregation and Collection
-
Halogenated Waste Stream: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10][11]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[12][13]
-
Container Management: Keep waste containers securely closed when not in use.[11][12] Ensure containers are in good condition and compatible with the waste they are holding.[11]
Spill and Decontamination Procedures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Once absorbed, carefully sweep or scoop the material into a designated halogenated waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as halogenated waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional safety office.
-
Prevent entry to the area.
-
Follow your institution's emergency response procedures.
-
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing critical safety checkpoints.
Caption: Logical workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
